16,16-dimethyl Prostaglandin A1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQQHQGBBMYJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 16,16-dimethyl Prostaglandin A1
For Immediate Release
This technical guide provides a comprehensive overview of the molecular mechanism of action of 16,16-dimethyl Prostaglandin A1 (16,16-dmPGA1), a synthetic analog of Prostaglandin A1. This document is intended for researchers, scientists, and drug development professionals interested in the antiviral and antiproliferative properties of this compound.
Core Mechanisms of Action: A Dual Approach to Cellular Modulation
This compound exhibits two primary biological activities: potent antiviral effects against a range of viruses and significant inhibition of DNA synthesis in cancer cells. These effects are mediated through distinct, yet potentially interconnected, signaling pathways.
Antiviral Mechanism of Action
The antiviral properties of 16,16-dmPGA1 are primarily attributed to the induction of the cellular stress response, specifically the upregulation of Heat Shock Protein 70 (HSP70). This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a key transcriptional regulator of the heat shock response. While the precise upstream signaling cascade linking 16,16-dmPGA1 to HSF1 activation is still under investigation, the current understanding points to a pathway independent of prostaglandin receptors and likely involves the electrophilic nature of the cyclopentenone ring of PGA1 analogs.
Once activated, HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the robust transcription and translation of HSP70. The elevated levels of HSP70 then exert a selective inhibitory effect on viral protein synthesis, while leaving host cell protein synthesis largely unaffected. This selective inhibition is thought to occur at the translational level, effectively halting the production of new viral particles.
An alternative, and potentially complementary, antiviral mechanism involves the inhibition of viral protein glycosylation. Proper glycosylation is crucial for the folding, stability, and function of many viral envelope proteins. By interfering with this process, 16,16-dmPGA1 can lead to the production of non-functional viral proteins, thereby preventing the assembly and release of infectious virions.
Antiproliferative Mechanism of Action: Induction of Cell Cycle Arrest
The antiproliferative activity of 16,16-dmPGA1 is centered on its ability to induce cell cycle arrest at the G1/S transition phase. This blockade prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. This effect is notably independent of the cyclic AMP (cAMP) signaling pathway, a common mediator of prostaglandin actions.
The G1 arrest is orchestrated through the modulation of key cell cycle regulatory proteins. 16,16-dmPGA1 has been shown to decrease the levels of cyclin D1 and its associated cyclin-dependent kinase 4 (cdk4). Concurrently, it leads to a significant upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1). This induction of p21 appears to occur in a p53-independent manner, which is significant for cancers with mutated or non-functional p53.
The increased levels of p21 lead to the inhibition of cyclin E-cdk2 complexes. The inactivation of these critical kinases prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound.
| Antiviral Activity of this compound | | :--- | :--- | | Virus | Cell Line | ID₅₀ (µg/mL) | | Herpes Simplex Virus Type 1 (HSV-1) | Vero Cells | 3.8 - 5.6 | | Herpes Simplex Virus Type 1 (HSV-1) | Human Foreskin Fibroblasts | 4.6 - 7.3 | | Herpes Simplex Virus Type 2 (HSV-2) | Vero Cells | 3.8 - 4.5 | | Herpes Simplex Virus Type 2 (HSV-2) | Human Foreskin Fibroblasts | 5.7 | | Human Immunodeficiency Virus Type 1 (HIV-1) | Acutely Infected T Cells (VB line) | 2.5 | | Human Immunodeficiency Virus Type 1 (HIV-1) | Chronically Infected Macrophages | 5.2 |
| Antiproliferative Activity of this compound | | :--- | :--- | | Parameter | Cell Line | Effect | Concentration | | Inhibition of DNA Synthesis | S-49 cyc- lymphoma cells | 42% inhibition | 50 µM | | Cell Cycle Arrest | S-49 cyc- lymphoma cells | G1 phase arrest | 30-50 µM |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Antiviral signaling pathway of this compound.
Unveiling the Biological Activities of 16,16-dimethyl Prostaglandin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,16-dimethyl Prostaglandin A1 (di-Me-PGA1) is a synthetic analog of Prostaglandin A1, engineered for increased metabolic stability.[1] As a member of the cyclopentenone prostaglandin family, it exhibits a range of biological activities, most notably in the realms of antiviral and anti-proliferative effects. This technical guide provides an in-depth overview of the core biological activities of 16,16-dimethyl PGA1, presenting key quantitative data, detailed experimental methodologies, and outlining its likely signaling pathways.
Core Biological Activities
The primary reported biological activities of 16,16-dimethyl PGA1 are its ability to inhibit viral replication and suppress DNA synthesis in cancer cells.
Antiviral Activity
16,16-dimethyl PGA1 has demonstrated significant inhibitory effects against both DNA and RNA viruses, specifically Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[2] A key study by Hughes-Fulford et al. (1992) established the dose-dependent antiviral efficacy of this compound across various viral strains and cell lines.[3] The inhibitory concentrations (IC50) from this study are summarized below.
Data Presentation
Table 1: Antiviral Activity of this compound against Herpes Simplex Virus (HSV) [3]
| Virus Strain | Cell Line | 50% Inhibitory Concentration (IC50) (µg/mL) |
| HSV-1 (MacIntyre) | Vero Cells | 3.8 |
| HSV-1 (KOS) | Vero Cells | 5.6 |
| HSV-1 (F) | Vero Cells | 4.2 |
| HSV-1 (MacIntyre) | Human Foreskin Fibroblasts | 4.6 |
| HSV-1 (KOS) | Human Foreskin Fibroblasts | 7.3 |
| HSV-2 (G) | Vero Cells | 3.8 |
| HSV-2 (SAV) | Vero Cells | 4.5 |
| HSV-2 (G) | Human Foreskin Fibroblasts | 5.7 |
Table 2: Antiviral Activity of this compound against Human Immunodeficiency Virus (HIV-1) [3]
| Cell Line | Infection Type | 50% Inhibitory Concentration (IC50) (µg/mL) |
| VB T cells | Acute | 2.5 |
| Macrophages | Chronic | 5.2 |
Anti-proliferative Activity
In addition to its antiviral effects, 16,16-dimethyl PGA1 has been shown to inhibit DNA synthesis in certain cancer cell lines. Research by Honn et al. (1981) identified it as an inhibitor of DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells. While the specific quantitative data on the inhibition of DNA synthesis is not detailed in readily available literature, the study highlights the potential of this compound as an anti-proliferative agent. This activity is consistent with the known effects of other A-series prostaglandins which can induce cell cycle arrest.
Postulated Signaling Pathways
The precise signaling pathways of 16,16-dimethyl PGA1 have not been fully elucidated. However, based on the known mechanisms of cyclopentenone prostaglandins, two primary pathways are likely involved: the inhibition of the NF-κB signaling pathway and the modulation of the PPAR-γ signaling pathway.
Inhibition of NF-κB Signaling
Cyclopentenone prostaglandins are known inhibitors of the NF-κB pathway, a key regulator of inflammation and cell survival. The proposed mechanism involves the inhibition of IκB-α phosphorylation and degradation, which prevents the translocation of the p50/p65 NF-κB dimer to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.
Modulation of PPAR-γ Signaling
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Cyclopentenone prostaglandins are known to be natural ligands for PPAR-γ. Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, leading to the transcription of genes that are generally associated with anti-inflammatory responses.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 16,16-dimethyl PGA1's biological activity.
Plaque Reduction Assay for Antiviral Activity against HSV
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of plaques (zones of cell death) caused by viral infection.
HIV-1 p24 Antigen Capture ELISA for Antiviral Activity
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a marker of viral replication.
[³H]Thymidine Incorporation Assay for DNA Synthesis Inhibition
This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Conclusion
This compound is a potent synthetic prostaglandin with well-documented antiviral activity against HSV and HIV-1, and reported anti-proliferative effects on cancer cells. Its mechanism of action is likely multifaceted, involving the inhibition of the pro-inflammatory NF-κB pathway and potentially the activation of the anti-inflammatory PPAR-γ pathway. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential in viral infections and oncology. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of this promising compound.
References
- 1. Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Peroxisome Proliferator-Activated Receptor-γ in Dendritic Cells Inhibits the Development of Eosinophilic Airway Inflammation in a Mouse Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Biological Activities of 16,16-dimethyl Prostaglandin A1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic analog of the naturally occurring Prostaglandin A1 (PGA1). Engineered for metabolic stability, this compound has garnered significant interest for its potent biological activities, primarily its anti-neoplastic and antiviral properties. This technical guide provides an in-depth exploration of the discovery, history, and mechanisms of action of 16,16-dimethyl PGA1, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Introduction: The Emergence of a Stable Prostaglandin Analog
Prostaglandins, a group of lipid compounds, are involved in a myriad of physiological and pathological processes, including inflammation, cell growth, and immune responses.[1] The A-series prostaglandins, characterized by a cyclopentenone ring structure, have shown promise as therapeutic agents due to their antiproliferative and antiviral effects. However, their clinical utility is often hampered by rapid in vivo metabolism. This limitation spurred the development of synthetic analogs with enhanced stability and prolonged biological activity.
This compound was synthesized as a metabolically resistant analog of PGA1.[2] The introduction of two methyl groups at the C-16 position sterically hinders the enzymatic oxidation of the C-15 hydroxyl group, a key step in the metabolic inactivation of prostaglandins. This structural modification results in a longer in vivo half-life, allowing for sustained therapeutic action.
Discovery and History
The development of methylated prostaglandin analogs can be traced back to the early 1970s. In 1973, Sadahiko Iguchi and colleagues reported the synthesis of 15-methyl and 16,16-dimethyl prostaglandins, aiming to create analogs with modified biological activities. While this initial work focused on various prostaglandin series, it laid the groundwork for the synthesis of specific analogs like 16,16-dimethyl PGA1.
Subsequent research in the early 1980s began to uncover the therapeutic potential of these synthetic analogs. A pivotal 1981 study by Honn et al. investigated the effects of several prostaglandin analogs, including 16,16-dimethyl PGA1, on tumor cell DNA synthesis.[2] This research was among the first to demonstrate the potent antiproliferative activity of this specific compound.
A decade later, in 1992, Hughes-Fulford and her team published a significant paper detailing the broad-spectrum antiviral activity of 16,16-dimethyl PGA1 against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[3][4] This discovery opened up a new avenue of research into the therapeutic applications of this stable prostaglandin analog.
Biological Activities and Quantitative Data
The primary biological activities of this compound are its ability to inhibit cancer cell proliferation and viral replication.
Anti-Neoplastic Activity
16,16-dimethyl PGA1 has been shown to inhibit DNA synthesis in various cancer cell lines.[2] The following table summarizes the reported inhibitory concentrations.
| Cell Line | Compound | IC50 (µg/mL) | Reference |
| Lewis Lung Carcinoma | 16,16-dimethyl PGA1 | Data not specified in abstract | Honn et al., 1981[2] |
| B16 Amelanotic Melanoma | 16,16-dimethyl PGA1 | Data not specified in abstract | Honn et al., 1981[2] |
Further review of the full-text article by Honn et al. is required to populate specific IC50 values.
Antiviral Activity
The compound exhibits significant inhibitory effects on the replication of both DNA and RNA viruses.[3][4]
| Virus | Cell Line | Compound | ID50 (µg/mL) |
| HSV-1 (various strains) | Vero Cells | 16,16-dimethyl PGA1 | 3.8 - 5.6 |
| HSV-1 (various strains) | Human Foreskin Fibroblasts | 16,16-dimethyl PGA1 | 4.6 - 7.3 |
| HSV-2 (two strains) | Vero Cells | 16,16-dimethyl PGA1 | 3.8 - 4.5 |
| HSV-2 | Human Foreskin Fibroblasts | 16,16-dimethyl PGA1 | 5.7 |
| HIV-1 | Acutely Infected T Cells (VB line) | 16,16-dimethyl PGA1 | 2.5 |
| HIV-1 | Chronically Infected Macrophages | 16,16-dimethyl PGA1 | 5.2 |
Mechanism of Action and Signaling Pathways
The biological effects of 16,16-dimethyl PGA1 are primarily attributed to the electrophilic nature of the α,β-unsaturated carbonyl group within its cyclopentenone ring. This reactive center allows the molecule to form covalent adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This interaction can modulate the function of key signaling proteins.
Inhibition of NF-κB Signaling
A major target of cyclopentenone prostaglandins is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival.[5][6] PGA1 has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5][6] By inhibiting IκBα degradation, PGA1 sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, many of which are involved in promoting cell proliferation and inflammation, and are also utilized by viruses for their replication.
Induction of Apoptosis
Cyclopentenone prostaglandins have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This process is often mediated through the activation of pro-apoptotic signaling pathways and the modulation of apoptosis-related genes. While the precise apoptotic pathway activated by 16,16-dimethyl PGA1 is not fully elucidated, studies on related PGA compounds suggest the involvement of p53-dependent and independent mechanisms, leading to the activation of caspases and ultimately, cell death.[7][8]
Experimental Protocols
Inhibition of Tumor Cell DNA Synthesis (adapted from Honn et al., 1981)
-
Cell Preparation: Lewis lung carcinoma and B16 amelanotic melanoma cells are dispersed using a collagenase solution.
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Cell Culture: The dispersed tumor cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: 16,16-dimethyl PGA1, dissolved in an appropriate solvent (e.g., ethanol), is added to the cell cultures at various concentrations. Control cultures receive the solvent alone.
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DNA Synthesis Assay: At timed intervals after treatment, [³H]thymidine is added to the cultures. The cells are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized DNA.
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Measurement: The cells are harvested, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter.
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Analysis: The percentage of inhibition of DNA synthesis is calculated by comparing the radioactivity in the treated cells to that in the control cells.
Antiviral Assay (adapted from Hughes-Fulford et al., 1992)
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Cell Culture: Vero cells, human foreskin fibroblasts, or T-lymphocyte cell lines (e.g., VB) are cultured in appropriate media.
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Virus Infection:
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For HSV: Cells are infected with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI).
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For HIV-1: T-cells are acutely infected with HIV-1, or chronically infected macrophages are used.
-
-
Treatment: Immediately after infection (for acute infections), the cells are treated with various concentrations of 16,16-dimethyl PGA1.
-
Incubation: The infected and treated cells are incubated for a period sufficient for viral replication (e.g., 24-72 hours).
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Quantification of Viral Replication:
-
For HSV: Viral yield is determined by plaque assay on a permissive cell line.
-
For HIV-1: The concentration of the p24 antigen in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Analysis: The 50% inhibitory dose (ID50) is calculated as the concentration of 16,16-dimethyl PGA1 that reduces viral replication by 50% compared to untreated controls.
Conclusion and Future Directions
This compound stands out as a promising therapeutic candidate due to its enhanced metabolic stability and potent anti-neoplastic and antiviral activities. Its mechanism of action, primarily through the modulation of the NF-κB signaling pathway and induction of apoptosis, offers a clear rationale for its observed biological effects. The detailed experimental protocols provided herein serve as a foundation for further research and development of this and other cyclopentenone prostaglandins.
Future research should focus on elucidating the full spectrum of cellular targets of 16,16-dimethyl PGA1 and further defining its mechanism of action in different disease models. Preclinical in vivo studies are warranted to assess its efficacy and safety profile, which will be crucial for its potential translation into clinical applications for the treatment of cancer and viral infections.
References
- 1. Prostaglandins, their inhibitors and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]
16,16-dimethyl Prostaglandin A1: A Technical Whitepaper on a Prostaglandin Analog with Antiviral and Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic, metabolism-resistant analog of Prostaglandin A1 (PGA1). This document provides a comprehensive technical overview of dmPGA1, summarizing its known biological activities, quantitative data from key studies, detailed experimental protocols, and insights into its potential mechanisms of action. The primary focus is on its demonstrated efficacy as an inhibitor of viral replication, particularly against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1), and its potential as an antitumor agent through the inhibition of DNA synthesis.
Introduction
Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes. Cyclopentenone prostaglandins, including the A-series prostaglandins, are characterized by an α,β-unsaturated ketone in the cyclopentane ring and have been shown to possess potent biological activities, including antiviral and antitumor effects. This compound is a synthetic analog of PGA1, designed for increased metabolic stability. Its structural modifications enhance its resistance to degradation, prolonging its biological activity. Research has primarily focused on its ability to inhibit viral replication and suppress tumor cell proliferation.
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | 50% Inhibitory Dose (ID50) (µg/mL) | Reference |
| HSV-1 (various strains) | Vero | 3.8 - 5.6 | [1] |
| HSV-1 (various strains) | Human Foreskin Fibroblasts | 4.6 - 7.3 | [1] |
| HSV-2 (two strains) | Vero | 3.8 - 4.5 | [1] |
| HSV-2 | Human Foreskin Fibroblasts | 5.7 | [1] |
| HIV-1 | Acutely Infected T-cells (VB line) | 2.5 | [1] |
| HIV-1 | Chronically Infected Macrophages | 5.2 | [1] |
Table 2: Effects on Cellular Processes
| Process | Cell Line | Effect | Concentration | Reference |
| DNA Synthesis | Lewis Lung Carcinoma, B16 Melanoma | Inhibition | Not specified | [2] |
| Cell Cycle | S-49 cyc- cells | G1 Phase Arrest | 30-50 µM | [3] |
Signaling Pathways and Mechanism of Action
While direct studies on the signaling pathways modulated exclusively by this compound are limited, the mechanisms of its parent compound, PGA1, and other cyclopentenone prostaglandins are well-documented. It is highly probable that dmPGA1 exerts its effects through similar pathways.
Inhibition of the NF-κB Signaling Pathway
A key mechanism of action for cyclopentenone prostaglandins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is crucial for inflammatory responses and is often exploited by viruses to promote their replication. The proposed mechanism involves the prevention of the degradation of the inhibitory protein IκB-α. By stabilizing IκB-α, PGA1 prevents the translocation of the NF-κB p50/p65 heterodimer to the nucleus, thereby inhibiting the transcription of NF-κB-dependent genes.[3][4]
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Induction of G1 Cell Cycle Arrest
Prostaglandins of the A-series have been shown to arrest the cell cycle at the G1 phase.[3][5] This is a critical mechanism for their antitumor activity. The arrest at the G1/S checkpoint prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. While the precise molecular targets for dmPGA1 are not fully elucidated, other PGAs are known to induce the expression of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin E-Cdk2 complexes, a key driver of the G1/S transition.[6][7]
Caption: Proposed mechanism of G1 cell cycle arrest induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Inhibition of Herpes Simplex Virus (HSV) Replication
-
Cell Lines and Virus Strains:
-
Vero (African green monkey kidney) cells and human foreskin fibroblasts were used as host cells.
-
Various strains of HSV-1 and HSV-2 were utilized.
-
-
Methodology for Determining ID50:
-
Cells were seeded in 24-well plates and grown to confluency.
-
The growth medium was removed, and the cells were infected with HSV at a multiplicity of infection (MOI) of 0.1 PFU per cell.
-
After a 1-hour adsorption period at 37°C, the virus inoculum was removed.
-
The cells were washed and overlaid with a medium containing various concentrations of this compound.
-
The plates were incubated for 24 to 48 hours at 37°C in a 5% CO2 atmosphere.
-
The viral yield was determined by plaque assay on Vero cells. The ID50 was calculated as the concentration of the compound that inhibited viral replication by 50% compared to untreated controls.[1]
-
Inhibition of Human Immunodeficiency Virus (HIV-1) Replication
-
Cell Lines and Virus Strains:
-
Acutely infected T-cells (VB line) and chronically infected human macrophages were used.
-
HIV-1 strains were used for infection.
-
-
Methodology for Determining ID50:
-
For acute infection, VB cells were infected with HIV-1.
-
The infected cells were then cultured in the presence of varying concentrations of this compound.
-
For chronically infected macrophages, the cells were already persistently producing the virus and were then treated with the compound.
-
The level of HIV-1 replication was assessed by measuring the concentration of the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The ID50 was determined as the concentration of the compound that reduced the p24 concentration by 50% compared to untreated infected cells.[1]
-
Inhibition of Tumor Cell DNA Synthesis
-
Cell Lines:
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Lewis lung carcinoma and B16 amelanotic melanoma cells were used.
-
-
Methodology:
-
Tumor cells were dispersed using collagenase.
-
The cells were exposed to this compound.
-
At timed intervals, the rate of DNA synthesis was evaluated. The specific method for measuring DNA synthesis (e.g., [3H]thymidine incorporation) was not detailed in the available abstract.[2]
-
Experimental Workflow Visualization
Caption: General workflow for determining the antiviral activity of this compound.
Conclusion
This compound is a potent prostaglandin analog with significant in vitro activity against both DNA and RNA viruses, as well as inhibitory effects on tumor cell proliferation. Its mechanism of action is likely multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB and the cell cycle. The enhanced metabolic stability of this synthetic analog makes it an interesting candidate for further preclinical and potentially clinical investigation. Future research should focus on elucidating the precise molecular targets of dmPGA1 to better understand its therapeutic potential and to develop more targeted second-generation compounds.
References
- 1. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Prostaglandin A inhibits replication of human immunodeficiency virus during acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle effects of prostaglandins A1, A2, and D2 in human and murine melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of p21(WAF1/CIP1) and inhibition of Cdk2 mediated by the tumor suppressor p16(INK4a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of p21WAF1/CIP1 and Inhibition of Cdk2 Mediated by the Tumor Suppressor p16INK4a - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of 16,16-dimethyl Prostaglandin A1: A Technical Guide to its Inhibition of Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the antiviral properties of 16,16-dimethyl Prostaglandin A1 (dmPGEA1), a synthetic analog of Prostaglandin A1. It consolidates the current understanding of its mechanism of action, focusing on the inhibition of viral replication through the modulation of host cell signaling pathways. This document details the quantitative antiviral activity of dmPGEA1 against a range of viruses, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the key signaling pathways and experimental workflows using the DOT language for graph description. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.
Introduction
The emergence of drug-resistant viral strains and the ongoing threat of novel viral pandemics necessitate the exploration of new antiviral agents with unique mechanisms of action. Prostaglandins of the A-series, particularly this compound (dmPGEA1), have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[1] Unlike many direct-acting antiviral drugs that target viral enzymes, dmPGEA1 primarily exerts its effects by modulating host cell processes, making it a compelling candidate for further investigation. This guide summarizes the key findings related to the antiviral activity of dmPGEA1, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to characterize its function.
Quantitative Antiviral Activity of this compound
The antiviral efficacy of dmPGEA1 has been quantified against several viruses, primarily through the determination of the 50% inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit viral replication by 50%. The available data is summarized in the tables below.
Table 1: In Vitro Antiviral Activity of this compound (dmPGEA1) against Herpes Simplex Virus (HSV)
| Virus Strain | Cell Line | IC50 (µg/mL) |
| HSV-1 | Vero | 3.8 - 5.6 |
| HSV-1 | Human Foreskin Fibroblast | 4.6 - 7.3 |
| HSV-2 | Vero | 3.8 - 4.5 |
| HSV-2 | Human Foreskin Fibroblast | 5.7 |
Data sourced from Hughes-Fulford et al., 1992.[1]
Table 2: In Vitro Antiviral Activity of this compound (dmPGEA1) against Human Immunodeficiency Virus (HIV-1)
| Infection Type | Cell Line/Type | IC50 (µg/mL) |
| Acutely Infected | T cells (VB line) | 2.5 |
| Chronically Infected | Macrophages | 5.2 |
Data sourced from Hughes-Fulford et al., 1992.[1]
Mechanisms of Antiviral Action
The antiviral activity of dmPGEA1 is primarily attributed to its ability to modulate host cellular signaling pathways, thereby creating an intracellular environment that is non-permissive for viral replication. The two most well-characterized mechanisms are the inhibition of the NF-κB signaling pathway and the activation of the Heat Shock Response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Many viruses exploit the NF-κB pathway to promote their own replication. Prostaglandin A1 (PGA1), the parent compound of dmPGEA1, has been shown to be a potent inhibitor of NF-κB activation.[2][3][4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] By stabilizing IκBα, PGA1 sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of viral and pro-inflammatory genes.[2]
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Activation of the Heat Shock Response
Cyclopentenone prostaglandins, including PGA1, are known inducers of the heat shock response, which is a highly conserved cellular defense mechanism against stress.[2] This response involves the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins (HSPs), most notably HSP70.[5] HSP70 is a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and facilitating the degradation of damaged proteins. The induction of HSP70 by PGA1 has been shown to selectively inhibit the synthesis of viral proteins.[5] This creates an antiviral state within the host cell, hampering the production of new viral particles.
Caption: Activation of the Heat Shock Response by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the antiviral activity of dmPGEA1.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral infectivity.
Materials:
-
Confluent monolayers of susceptible host cells (e.g., Vero, HeLa) in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., cell culture medium containing 1% methylcellulose or 0.5% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of dmPGEA1 in serum-free cell culture medium.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and wash the monolayers with PBS. Add the prepared dilutions of dmPGEA1 to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: After a 1-hour incubation with the compound, remove the medium and add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayers with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 is determined by plotting the percentage of inhibition against the compound concentration and using a dose-response curve fitting model.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of infectious virus particles.
Materials:
-
Confluent monolayers of susceptible host cells in multi-well plates or flasks.
-
Virus stock.
-
This compound stock solution.
-
Cell culture medium.
-
Sterile microcentrifuge tubes.
Procedure:
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a known multiplicity of infection (MOI). After the adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of dmPGEA1.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-72 hours, depending on the virus).
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatant (for enveloped viruses that bud from the cell) or subject the cells to freeze-thaw cycles to release intracellular virus particles.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment condition using a standard plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.
-
Data Analysis: Compare the viral titers from the dmPGEA1-treated cultures to the untreated virus control. The reduction in viral yield is expressed as a percentage or a log10 reduction.
Experimental Workflow Visualization
The general workflow for assessing the antiviral activity of a compound like dmPGEA1 can be visualized as follows:
Caption: A generalized experimental workflow for evaluating the antiviral activity of dmPGEA1.
Conclusion
This compound represents a promising class of host-targeting antiviral agents. Its ability to inhibit viral replication by modulating fundamental cellular processes, such as the NF-κB and heat shock response pathways, offers a potential advantage in overcoming viral drug resistance. The quantitative data and detailed experimental protocols provided in this guide serve as a foundation for further research into the therapeutic potential of dmPGEA1 and related compounds. Future studies should focus on elucidating the precise molecular interactions of dmPGEA1 within these signaling cascades and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin A1 inhibits stress-induced NF-kappaB activation and reverses resistance to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of virus protein synthesis by prostaglandin A1: a translational block associated with HSP70 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Inhibition of DNA Synthesis in Cancer Cells by 16,16-dimethyl Prostaglandin A1
For Researchers, Scientists, and Drug Development Professionals
Abstract
16,16-dimethyl Prostaglandin A1 (dmPGA1), a synthetic analog of Prostaglandin A1, has demonstrated significant potential as an anti-cancer agent through its ability to inhibit DNA synthesis and induce cell cycle arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data related to the action of dmPGA1. A key focus is the elucidation of the signaling pathway leading to G1 phase arrest, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21 and subsequent inhibition of cyclin E/CDK2 activity. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.
Introduction
Prostaglandins are a class of physiologically active lipid compounds that exhibit diverse hormone-like effects. Certain prostaglandins, particularly those of the A-series, have been identified as potent inhibitors of cell proliferation in tumor cells. This compound is a chemically stable analog of PGA1 designed to resist metabolic degradation, thereby enhancing its therapeutic potential. Its primary mechanism of anti-tumor activity lies in its ability to halt the cell cycle at the G1/S checkpoint, preventing the replication of cellular DNA and thus inhibiting cancer cell proliferation. This guide will delve into the specifics of this inhibitory action.
Quantitative Data on DNA Synthesis Inhibition
The inhibitory effect of this compound on DNA synthesis has been observed in a variety of cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the concentration required for 50% inhibition (IC50) of DNA synthesis or cell viability.
| Cell Line | Cancer Type | Parameter | IC50 / Inhibition | Reference |
| S-49 cyc- | Lymphoma | DNA Synthesis Inhibition | 42% inhibition at 50 µM | [1] |
| Lewis Lung Carcinoma | Lung Cancer | DNA Synthesis Inhibition | - | [2] |
| B16 Amelanotic Melanoma | Melanoma | DNA Synthesis Inhibition | - | [2] |
Note: Specific IC50 values for 16,16-dimethyl PGA1 are not widely reported in the public domain. The data presented reflects the information available from the cited research. Further empirical studies are required to establish a comprehensive IC50 profile across a broader range of cancer cell lines.
Molecular Mechanism of Action
The inhibition of DNA synthesis by this compound is a multi-step process initiated by the compound's interaction with cellular components, leading to a cascade of events that culminate in cell cycle arrest.
Induction of G1 Cell Cycle Arrest
Treatment of cancer cells with dmPGA1 leads to an accumulation of cells in the G1 phase of the cell cycle, preventing their entry into the S phase where DNA replication occurs. This G1 arrest is a key feature of its anti-proliferative effect and has been observed in cell lines such as the S-49 lymphoma variant.[1] The arrest is reversible, as removal of the compound allows the cells to re-enter the cell cycle, indicating that the action of dmPGA1 is cytostatic rather than cytotoxic at effective concentrations.[1]
Signaling Pathway
The molecular signaling pathway triggered by this compound involves the modulation of key cell cycle regulatory proteins. While the complete pathway is still under investigation, a central mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21.
This pathway illustrates that 16,16-dimethyl PGA1 induces the transcription of the p21 gene. The resulting p21 protein is a potent inhibitor of cyclin-dependent kinases, particularly the Cyclin E/CDK2 complex, which is crucial for the G1 to S phase transition. By inhibiting this complex, the retinoblastoma protein (Rb) remains in its hypophosphorylated state, where it sequesters the E2F transcription factor. This prevents the transcription of genes necessary for DNA synthesis, thereby halting the cell cycle in G1.[3][4] Notably, this induction of p21 can occur in a p53-independent manner, which is significant for cancers with mutated or non-functional p53.[3] Additionally, some prostaglandins have been shown to suppress the expression of the c-Myc oncogene, which is a known repressor of p21 in certain contexts.[3]
Experimental Protocols
Cell Culture and Drug Treatment
A generalized protocol for the treatment of cancer cells with this compound is provided below. This should be adapted based on the specific cell line and experimental objectives.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (stock solution in a suitable solvent like DMSO or ethanol).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
Procedure:
-
Cell Culture: Maintain the cancer cell line in T-75 flasks with the appropriate culture medium. Passage the cells regularly to maintain them in the logarithmic growth phase.
-
Cell Seeding: Harvest the cells using trypsin-EDTA, neutralize with medium containing FBS, and centrifuge to pellet the cells. Resuspend the cells in fresh medium and determine the cell concentration. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator.
DNA Synthesis Inhibition Assay ([3H]thymidine Incorporation)
This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, providing a direct measure of DNA synthesis.
Materials:
-
[3H]thymidine (specific activity ~20 Ci/mmol).
-
Trichloroacetic acid (TCA), 10% (w/v) solution.
-
Sodium hydroxide (NaOH), 0.1 M solution.
-
Scintillation cocktail.
-
Scintillation counter.
-
Glass fiber filters or cell harvester.
Procedure:
-
Following the drug treatment period, add [3H]thymidine to each well (e.g., 1 µCi/well) and incubate for a further 4-24 hours.
-
Cell Harvesting:
-
Using a Cell Harvester: Aspirate the medium and wash the cells with PBS. Lyse the cells with water and harvest the cellular contents onto glass fiber filters.
-
Manual Method: Aspirate the medium and wash the cells with cold PBS. Add cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules. Wash the precipitate with 95% ethanol.
-
-
Solubilization: Add 0.1 M NaOH to each well to solubilize the precipitate.
-
Scintillation Counting: Transfer the solubilized contents to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are proportional to the amount of [3H]thymidine incorporated and thus to the rate of DNA synthesis. Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.
Conclusion
This compound presents a compelling profile as a potential anti-cancer therapeutic. Its ability to inhibit DNA synthesis through a well-defined mechanism of G1 cell cycle arrest, mediated by the p21 signaling pathway, provides a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound in various cancer contexts. Future research should focus on establishing a broader IC50 profile and further detailing the upstream signaling events that initiate the anti-proliferative cascade.
References
An In-Depth Technical Guide to 16,16-dimethyl Prostaglandin A1
CAS Number: 41692-24-4
Abstract
This technical guide provides a comprehensive overview of 16,16-dimethyl Prostaglandin A1 (CAS 41692-24-4), a synthetic analog of Prostaglandin A1. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, biological activities, and known mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for its primary biological assays, and visualizations of its proposed signaling pathways and experimental workflows. As a metabolically resistant cyclopentenone prostaglandin, this compound has demonstrated significant potential in antiviral and anticancer research, primarily through the inhibition of viral replication and tumor cell DNA synthesis.
Chemical and Physical Properties
This compound, also known as 16,16-dimethyl PGA1, is a synthetic derivative of the naturally occurring Prostaglandin A1. The addition of two methyl groups at the C-16 position enhances its metabolic stability, giving it a longer biological half-life compared to its parent compound.[1]
| Property | Value | Reference(s) |
| CAS Number | 41692-24-4 | [2] |
| Molecular Formula | C₂₂H₃₆O₄ | [2] |
| Molecular Weight | 364.5 g/mol | [2] |
| Synonyms | 16,16-dimethyl PGA1, di-Me-PGA1 | [3] |
| Formal Name | 9-oxo-15R-hydroxy-16,16-dimethyl-prosta-10,13E-dien-1-oic acid | [2] |
| Appearance | Typically a solution in an organic solvent such as methyl acetate | [2] |
| Solubility | Soluble in DMF (>75 mg/ml), DMSO (>50 mg/ml), Ethanol (>100 mg/ml), and PBS (pH 7.2, >2.4 mg/ml) | [4] |
| λmax | 216 nm | [2] |
Biological Activities
This compound exhibits two primary, well-documented biological activities: inhibition of viral replication and inhibition of DNA synthesis in cancer cells. These activities are attributed to its nature as a cyclopentenone prostaglandin.[3][5]
Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity, notably against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[6] It inhibits viral replication at concentrations that do not significantly affect host cell DNA synthesis, suggesting a therapeutic window.[6]
Table 2.1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | IC₅₀ (µg/mL) | Reference(s) |
| HSV-1 (various strains) | Vero cells | 3.8 - 5.6 | [6] |
| HSV-1 (various strains) | Human foreskin fibroblasts | 4.6 - 7.3 | [6] |
| HSV-2 (two strains) | Vero cells | 3.8 - 4.5 | [6] |
| HSV-2 | Human foreskin fibroblasts | 5.7 | [6] |
| HIV-1 | Acutely infected T cells (VB line) | 2.5 | [6] |
| HIV-1 | Chronically infected macrophages | 5.2 | [7] |
Inhibition of Tumor Cell DNA Synthesis
This compound has been shown to inhibit DNA synthesis in various cancer cell lines, suggesting its potential as an anti-proliferative agent.[3] This activity is a hallmark of several cyclopentenone prostaglandins, which can induce cell cycle arrest.[8]
Table 2.2: Anti-proliferative Activity of this compound
| Cell Line | Activity | Reference(s) |
| Lewis lung carcinoma | Inhibition of DNA synthesis | [3] |
| B16 amelanotic melanoma | Inhibition of DNA synthesis | [3] |
Mechanism of Action and Signaling Pathways
The precise signaling pathways of this compound are not fully elucidated but are believed to be consistent with those of other cyclopentenone prostaglandins, particularly Prostaglandin A1 (PGA1). These prostaglandins are known to exert their effects through multiple cellular targets, often independent of classical prostanoid receptors. Key pathways involved include the inhibition of NF-κB and the activation of PPARγ.[9][10]
Proposed Signaling Pathway for Anti-inflammatory and Antiviral Effects
The anti-inflammatory and antiviral effects of cyclopentenone prostaglandins are strongly linked to the inhibition of the NF-κB signaling pathway.[11][12] By preventing the degradation of IκBα, the inhibitor of NF-κB, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and viral genes.[11]
Potential Involvement of PPARγ
Cyclopentenone prostaglandins are also known ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism.[13][14] Activation of PPARγ can lead to the transrepression of pro-inflammatory genes, contributing to the anti-inflammatory effects of these compounds.
Experimental Protocols
Antiviral Activity Assay (adapted from Hughes-Fulford et al., 1992)
This protocol describes a method for determining the 50% inhibitory concentration (IC₅₀) of this compound against HSV and HIV-1.
Materials:
-
Vero cells or human foreskin fibroblasts for HSV assays.
-
Acutely infected T-cell line (e.g., VB) or chronically infected macrophages for HIV-1 assays.
-
Appropriate cell culture medium (e.g., DMEM for Vero cells, RPMI 1640 for T-cells).
-
Fetal bovine serum (FBS).
-
Penicillin-streptomycin solution.
-
This compound stock solution (in ethanol or DMSO).
-
Virus stocks (HSV-1, HSV-2, HIV-1).
-
96-well cell culture plates.
-
MTT or other viability assay reagent.
-
ELISA kit for HIV-1 p24 antigen.
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Infection and Treatment:
-
For HSV: Infect cells with HSV at a multiplicity of infection (MOI) of 0.1. After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the compound.
-
For HIV-1 (acute infection): Pre-treat T-cells with the compound for 2 hours, then infect with HIV-1.
-
For HIV-1 (chronic infection): Add the compound directly to the culture medium of chronically infected macrophages.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Quantification of Viral Replication:
-
For HSV: Assess the cytopathic effect (CPE) visually or quantify viral yield using a plaque assay.
-
For HIV-1: Measure the concentration of p24 antigen in the culture supernatant using an ELISA kit.
-
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the compound and assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC₅₀).
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve of viral inhibition.
DNA Synthesis Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibition of DNA synthesis in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Lewis lung carcinoma, B16 melanoma).
-
Appropriate cell culture medium and supplements.
-
This compound stock solution.
-
[³H]-Thymidine.
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed cancer cells in 96-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).
-
Radiolabeling: Add [³H]-Thymidine to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the DNA using cold TCA.
-
Washing: Wash the precipitate to remove unincorporated [³H]-Thymidine.
-
Quantification: Solubilize the DNA and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the concentration that causes 50% inhibition of DNA synthesis (IC₅₀).
Synthesis and Analysis
Synthesis
The synthesis of this compound is a multi-step process that typically starts from a common prostaglandin intermediate. While a detailed, publicly available protocol for its specific synthesis is scarce, the general approach involves the stereoselective construction of the cyclopentanone ring and the two side chains, followed by the introduction of the dimethyl groups at the C-16 position.
Analytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of prostaglandins and their analogs in biological matrices.[1][15][16]
General HPLC-MS/MS Parameters:
-
Column: A C18 or phenyl-hexyl column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of formic acid or ammonium acetate is commonly employed.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used.
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of the analyte and an internal standard.
Conclusion
This compound is a potent and metabolically stable prostaglandin analog with significant antiviral and anti-proliferative activities. Its mechanism of action is likely multifaceted, involving the modulation of key inflammatory and cell cycle regulatory pathways such as NF-κB and PPARγ. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a clinical candidate for the treatment of viral infections and cancer. This technical guide provides a foundational resource for researchers and drug developers interested in exploring the properties and applications of this promising compound.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Prostaglandins and prostaglandin analogs: experimental studies on their effect of tumor metastasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of peroxisome proliferator activated receptor (PPAR)gamma agonists on prostaglandins cascade in joint cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPARγ and PGC-1α as Therapeutic Targets in Parkinson’s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin and PPAR control of immune cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 16,16-dimethyl Prostaglandin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic analog of Prostaglandin A1 (PGA1), a member of the cyclopentenone prostaglandin family.[1] These lipid mediators are known to play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis.[2] dmPGA1 is metabolically more resistant than its natural counterpart, making it a valuable tool for in vitro and in vivo studies.[3][4] This document provides detailed experimental protocols for investigating the antiviral, anti-proliferative, and anti-inflammatory activities of dmPGA1.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆O₄ | [3] |
| Molecular Weight | 364.5 g/mol | [3] |
| CAS Number | 41692-24-4 | [3] |
| Solubility | >75 mg/mL in DMF, >50 mg/mL in DMSO, >100 mg/mL in Ethanol, >2.4 mg/mL in PBS (pH 7.2) | [3][4] |
| Storage | Store at -20°C for long-term stability (≥ 2 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3][4] |
Biological Activities and Quantitative Data
16,16-dimethyl PGA1 exhibits significant biological activities, particularly in the inhibition of viral replication and cancer cell proliferation.
| Biological Activity | Cell Line/System | Measurement | Value | Reference |
| Antiviral Activity (HSV-1) | Vero cells | ID₅₀ | 3.8-5.6 µg/mL | [3][4] |
| Human foreskin fibroblasts | ID₅₀ | 4.6-7.3 µg/mL | [3][4] | |
| Antiviral Activity (HSV-2) | Vero cells | ID₅₀ | 3.8-4.5 µg/mL | [5] |
| Human foreskin fibroblasts | ID₅₀ | 5.7 µg/mL | [5] | |
| Antiviral Activity (HIV-1) | Acutely infected T cells (VB line) | ID₅₀ | 2.5 µg/mL | [3][4][5] |
| Chronically infected macrophages | ID₅₀ | 5.2 µg/mL | [5] | |
| Anti-proliferative Activity | Lewis lung carcinoma cells | Inhibition of DNA synthesis | Data not quantified in abstract | [1] |
| B16 amelanotic melanoma cells | Inhibition of DNA synthesis | Data not quantified in abstract | [1] |
Experimental Protocols
Assessment of Antiviral Activity using Plaque Reduction Assay
This protocol is designed to determine the concentration of dmPGA1 required to inhibit the replication of Herpes Simplex Virus (HSV).
Materials:
-
Vero cells (or other susceptible host cells)
-
Herpes Simplex Virus (HSV-1 or HSV-2)
-
This compound (dmPGA1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) (infection medium)
-
DMEM with 10% FBS (growth medium)
-
Methylcellulose overlay (e.g., 0.8% in DMEM)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of dmPGA1 in infection medium.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with a known titer of HSV (e.g., 100 plaque-forming units per well) in a small volume of infection medium.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells once with PBS.
-
Overlay: Add the methylcellulose overlay containing the different concentrations of dmPGA1 (or vehicle control) to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.
-
Staining: Remove the overlay and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with Crystal Violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of dmPGA1 compared to the vehicle control. The ID₅₀ value is the concentration of dmPGA1 that inhibits plaque formation by 50%.
Workflow Diagram:
Caption: Workflow for the Plaque Reduction Assay.
Assessment of Anti-Proliferative Activity using MTS Assay
This protocol measures the effect of dmPGA1 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., Lewis lung carcinoma or B16 melanoma)
-
This compound (dmPGA1)
-
Complete culture medium
-
MTS reagent (containing PES)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of dmPGA1 in complete culture medium. Remove the medium from the wells and add 100 µL of the dmPGA1 dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of dmPGA1 that inhibits cell proliferation by 50%).
Workflow Diagram:
Caption: Workflow for the MTS Cell Viability Assay.
Investigation of NF-κB Signaling Pathway
Cyclopentenone prostaglandins are known to inhibit the NF-κB signaling pathway.[2] This can be investigated by examining the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
-
This compound (dmPGA1)
-
LPS (Lipopolysaccharide) or other inflammatory stimulus
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of dmPGA1 for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα to total IκBα and the loading control (β-actin).
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound (dmPGA1)
-
Inflammatory stimulus (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with dmPGA1 and then stimulate with an inflammatory agent as described for the Western blot.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells for 10 minutes.
-
Blocking: Block non-specific antibody binding for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Observe and quantify the localization of p65 (cytoplasmic vs. nuclear) in treated and untreated cells.
Signaling Pathway Diagram
The anti-inflammatory effects of cyclopentenone prostaglandins like dmPGA1 are primarily mediated by the inhibition of the canonical NF-κB signaling pathway.
Caption: Inhibition of the NF-κB Signaling Pathway by dmPGA1.
Conclusion
This compound is a versatile research tool for studying fundamental cellular processes. The protocols outlined in this document provide a framework for investigating its antiviral, anti-proliferative, and anti-inflammatory properties. The ability of dmPGA1 to modulate the NF-κB pathway highlights its potential as a lead compound for the development of novel therapeutics. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.
References
- 1. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16,16-dimethyl Prostaglandin A1 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of 16,16-dimethyl Prostaglandin A1 (dmPGA1), a synthetic analog of Prostaglandin A1. This document includes a summary of effective dosages derived from various studies, detailed experimental protocols, and a description of its known signaling pathways.
Data Presentation: In Vitro Dosages of this compound
The following table summarizes the effective in vitro concentrations of dmPGA1 across different cell lines and experimental models. This data is crucial for designing new experiments and for the comparison of results.
| Cell Line/System | Application | Effective Concentration (ID50) | Reference |
| Vero Cells | Inhibition of Herpes Simplex Virus-1 (HSV-1) Replication | 3.8 - 5.6 µg/mL | [1][2][3] |
| Human Foreskin Fibroblasts | Inhibition of Herpes Simplex Virus-1 (HSV-1) Replication | 4.6 - 7.3 µg/mL | [1][2][3] |
| Vero Cells | Inhibition of Herpes Simplex Virus-2 (HSV-2) Replication | 3.8 - 4.5 µg/mL | [3] |
| Human Foreskin Fibroblasts | Inhibition of Herpes Simplex Virus-2 (HSV-2) Replication | 5.7 µg/mL | [3] |
| Acutely Infected T Cells (VB line) | Inhibition of Human Immunodeficiency Virus-1 (HIV-1) Replication | 2.5 µg/mL | [1][2][3] |
| Chronically Infected Macrophages | Inhibition of Human Immunodeficiency Virus-1 (HIV-1) Replication | 5.2 µg/mL | [3] |
| Lewis Lung Carcinoma Cells | Inhibition of DNA Synthesis | Not specified | [4][5] |
| B16 Amelanotic Melanoma Cells | Inhibition of DNA Synthesis | Not specified | [4][5] |
Experimental Protocols
Protocol 1: General Antiviral Assay (HSV and HIV-1)
This protocol outlines a general procedure for assessing the antiviral activity of dmPGA1 against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1) in vitro.
1. Cell Culture and Seeding:
- Culture appropriate host cells (e.g., Vero cells for HSV, T-cells for HIV-1) in a suitable medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells in 96-well plates at a density that allows for confluent monolayer formation within 24-48 hours.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.[1][2]
- Prepare serial dilutions of the dmPGA1 stock solution in the cell culture medium to achieve the desired final concentrations.
3. Viral Infection and Treatment:
- Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
- Simultaneously, or shortly after infection, add the different concentrations of dmPGA1 to the respective wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.
4. Incubation:
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for viral replication (e.g., 48-72 hours).
5. Assessment of Viral Replication:
- For HSV: Viral replication can be quantified by various methods, including plaque reduction assays, or by measuring the cytopathic effect (CPE).
- For HIV-1: Replication can be assessed by measuring the concentration of the p24 antigen in the culture supernatant using an ELISA kit.[3]
6. Data Analysis:
- Calculate the 50% inhibitory concentration (ID50), which is the concentration of dmPGA1 that reduces viral replication by 50% compared to the untreated control.
Protocol 2: DNA Synthesis Inhibition Assay
This protocol provides a method to evaluate the effect of dmPGA1 on DNA synthesis in cancer cell lines.
1. Cell Culture and Seeding:
- Culture the desired cancer cell lines (e.g., Lewis lung carcinoma or B16 amelanotic melanoma cells) in an appropriate growth medium.[4][5]
- Seed the cells in 96-well plates and allow them to adhere and enter the logarithmic growth phase.
2. Compound Treatment:
- Treat the cells with various concentrations of dmPGA1. Include an untreated control.
3. Radiolabeled Nucleoside Incorporation:
- After a suitable incubation period with dmPGA1, add a radiolabeled nucleoside, such as [³H]-thymidine, to the culture medium.
- Incubate for a further period to allow for the incorporation of the radiolabel into newly synthesized DNA.
4. Measurement of Radioactivity:
- Harvest the cells and lyse them to release the cellular contents.
- Measure the amount of incorporated radioactivity using a scintillation counter.
5. Data Analysis:
- A reduction in the amount of incorporated radioactivity in the dmPGA1-treated cells compared to the control cells indicates an inhibition of DNA synthesis.
Signaling Pathways and Experimental Workflows
The inhibitory effects of prostaglandins, including PGA1 analogs, are often linked to their ability to modulate intracellular signaling pathways. While the precise mechanism for this compound is not fully elucidated in the provided context, prostaglandins are known to influence pathways involving cyclic AMP (cAMP).[6]
Below are diagrams illustrating a general experimental workflow for in vitro studies and a putative signaling pathway.
Caption: General workflow for in vitro testing of this compound.
Caption: Putative signaling pathway for this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effects of 16,16-dimethyl PGE2 and phosphodiesterase inhibitors on Con A blastogenic responses and NK cytotoxic activity of mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
16,16-dimethyl Prostaglandin A1 solubility and preparation of stock solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
16,16-dimethyl Prostaglandin A1 (16,16-dimethyl PGA1) is a synthetic, metabolism-resistant analog of Prostaglandin A1 (PGA1).[1][2] It has demonstrated biological activity, including the inhibition of viral replication for both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1) in vitro.[1][2][3] Additionally, it has been shown to inhibit DNA synthesis in certain cancer cell lines.[3][4] Given its potential therapeutic applications, accurate and reproducible preparation of solutions is critical for experimental success.
These application notes provide detailed information on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions for research use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 41692-24-4 | [1][2] |
| Molecular Formula | C₂₂H₃₆O₄ | [1][2] |
| Molecular Weight | 364.5 g/mol | [1][2] |
| Purity | ≥98% | [2] |
| Formulation | Typically supplied as a solution in methyl acetate or as a solid. | [2] |
| Storage (Solid) | Store at -20°C. | [1][5] |
| Stability (Solid) | ≥ 2 years at -20°C. | [2] |
Solubility Data
This compound is soluble in various organic solvents and has limited solubility in aqueous buffers. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| Ethanol | >100 mg/mL |
| DMF | >75 mg/mL |
| DMSO | >50 mg/mL |
| PBS (pH 7.2) | >2.4 mg/mL |
Data sourced from product information sheets, which indicate that the solubility values are derived from those of PGA1.[1][2]
Preparation of Stock Solutions
This section provides a detailed protocol for the preparation of stock solutions of this compound. It is crucial to use the appropriate solvent based on the experimental requirements and the solubility data provided above.
-
This compound (solid form)
-
Anhydrous Ethanol, DMSO, or DMF
-
Sterile, airtight vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
This protocol describes the preparation of a 10 mM stock solution. The same principles can be applied to prepare solutions of different concentrations or in other organic solvents.
-
Equilibrate the Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.645 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 364.5 g/mol = 0.003645 g = 3.645 mg
-
-
-
Add Solvent: Add the calculated amount of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Securely cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not dissolve readily, the process can be aided by warming the solution to 37°C or by sonicating in an ultrasonic bath for a short period.[1]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, airtight vials.[1]
-
Storage: Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
For biological experiments, it is often necessary to dilute the organic stock solution into an aqueous buffer or cell culture medium.
-
Dilution: Before use, make further dilutions of the organic stock solution into the aqueous buffer of choice (e.g., PBS, cell culture medium).
-
Solvent Concentration: Ensure that the final concentration of the organic solvent in the working solution is low enough to not affect the biological system being studied.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
-
Solid Form: The solid compound is stable for at least two years when stored at -20°C.[2]
-
Stock Solutions in Organic Solvents:
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[6] Prepare fresh dilutions from the frozen organic stock solution for each experiment.
-
General Tip: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the stock solution.[1]
References
Application Notes and Protocols for 16,16-dimethyl Prostaglandin A1 in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 16,16-dimethyl Prostaglandin A1 (dmPGA1) in antiviral research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in experimental settings.
Introduction
This compound (dmPGA1) is a synthetic analog of Prostaglandin A1, belonging to the class of cyclopentenone prostaglandins. It has demonstrated significant antiviral activity against a range of DNA and RNA viruses, making it a compound of interest for antiviral drug development. Its mechanism of action is primarily associated with the induction of cellular stress responses, particularly the synthesis of Heat Shock Protein 70 (HSP70), which interferes with viral replication processes.
Antiviral Spectrum and Efficacy
dmPGA1 has shown potent antiviral activity against members of the Herpesviridae and Retroviridae families. The following table summarizes the reported 50% inhibitory concentration (ID50) values for dmPGA1 against various viruses in different cell lines.
| Virus | Virus Strain(s) | Cell Line | ID50 (µg/mL) | Reference(s) |
| Herpes Simplex Virus 1 (HSV-1) | Various | Vero Cells | 3.8 - 5.6 | [1][2] |
| Herpes Simplex Virus 1 (HSV-1) | Various | Human Foreskin Fibroblasts | 4.6 - 7.3 | [1][2] |
| Herpes Simplex Virus 2 (HSV-2) | Two Strains | Vero Cells | 3.8 - 4.5 | [1][2] |
| Herpes Simplex Virus 2 (HSV-2) | Not Specified | Human Foreskin Fibroblasts | 5.7 | [1][2] |
| Human Immunodeficiency Virus 1 (HIV-1) | Not Specified | Acutely Infected T cells (VB line) | 2.5 | [1][2] |
| Human Immunodeficiency Virus 1 (HIV-1) | Not Specified | Chronically Infected Macrophages | 5.2 | [1][2] |
Mechanism of Action: Induction of HSP70
The primary antiviral mechanism of dmPGA1 and other cyclopentenone prostaglandins is the induction of Heat Shock Protein 70 (HSP70).[3][4] This cellular stress response interferes with viral replication at multiple stages. In the context of HIV-1, the induction of HSP70 by Prostaglandin A1 has been shown to block the Vif-mediated degradation of APOBEC3G, a cellular enzyme that can be incorporated into virions and inhibit viral replication.[1] For other viruses, such as Sendai virus, Prostaglandin A1 has been shown to selectively block viral protein synthesis at the translational level, an effect that is dependent on HSP70 induction.[3]
Caption: Signaling pathway of dmPGA1 antiviral activity.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity against Herpes Simplex Virus (HSV) using Plaque Reduction Assay
This protocol details the methodology to assess the antiviral efficacy of dmPGA1 against HSV-1 and HSV-2 by quantifying the reduction in viral plaque formation.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound (dmPGA1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Carboxymethylcellulose (CMC) or Methylcellulose
-
Crystal Violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of dmPGA1 in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of dmPGA1 in DMEM with a low concentration of FBS (e.g., 2%). A typical concentration range to test would be from 0.1 to 20 µg/mL.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with HSV-1 or HSV-2 at a Multiplicity of Infection (MOI) of 0.01 to 0.1 PFU/cell.[5] Incubate for 1 hour at 37°C to allow for viral adsorption.
-
dmPGA1 Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared dmPGA1 dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add an overlay medium containing 1% carboxymethylcellulose or methylcellulose to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until clear plaques are visible in the virus control wells.
-
Plaque Staining and Counting: After incubation, fix the cells with a solution like 10% formalin and then stain with 0.5% crystal violet. Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each dmPGA1 concentration compared to the virus control. The ID50 value can be determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.
Caption: Workflow for HSV Plaque Reduction Assay.
Protocol 2: Determination of Antiviral Activity against HIV-1 using p24 Antigen ELISA
This protocol describes how to measure the inhibitory effect of dmPGA1 on HIV-1 replication by quantifying the amount of p24 capsid protein in the cell culture supernatant.
Materials:
-
HIV-1 susceptible T-cell line (e.g., VB line) or primary macrophages
-
HIV-1 stock of known titer
-
This compound (dmPGA1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Commercial HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the T-cell line or macrophages in a 96-well plate at an appropriate density.
-
Drug Preparation: Prepare serial dilutions of dmPGA1 in RPMI-1640 medium with 10% FBS. A suggested concentration range is 0.1 to 10 µg/mL.
-
Infection and Treatment: Infect the cells with HIV-1. The MOI should be optimized for the specific cell line. Concurrently, add the prepared dmPGA1 dilutions to the infected cells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period suitable for HIV-1 replication (e.g., 3-7 days).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any cells or debris.
-
p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Add cell culture supernatants and p24 standards to the antibody-coated microplate.
-
Incubate to allow p24 antigen to bind.
-
Wash the plate to remove unbound material.
-
Add a biotinylated anti-p24 antibody, followed by incubation and washing.
-
Add streptavidin-HRP conjugate, followed by incubation and washing.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the p24 standards. Use the standard curve to determine the concentration of p24 in each sample. Calculate the percentage of inhibition of p24 production for each dmPGA1 concentration compared to the virus control. Determine the ID50 value using non-linear regression analysis.
Caption: Workflow for HIV-1 p24 Antigen ELISA.
Protocol 3: Western Blot Analysis of HSP70 Induction
This protocol outlines the steps to detect the upregulation of HSP70 in cells treated with dmPGA1.
Materials:
-
Cell line of interest (e.g., Vero cells, T-cells)
-
This compound (dmPGA1)
-
Cell culture medium and supplements
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSP70
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Treatment: Seed cells in a culture dish and allow them to adhere. Treat the cells with various concentrations of dmPGA1 (e.g., 1-10 µg/mL) for a specified time (e.g., 6-24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HSP70 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading in each lane.
-
Analysis: Quantify the band intensities to determine the relative increase in HSP70 expression in dmPGA1-treated cells compared to the control.
Caption: Workflow for Western Blot Analysis of HSP70.
References.
References
Commercial Availability and Application of 16,16-dimethyl Prostaglandin A1 for Research Professionals
For researchers, scientists, and drug development professionals, 16,16-dimethyl Prostaglandin A1 (dmPGA1) presents a valuable tool for investigating cellular processes, including DNA synthesis and viral replication. This synthetic analog of Prostaglandin A1 (PGA1) is commercially available from several suppliers and offers unique biological activities amenable to targeted research applications.
Commercial Suppliers
This compound is available from various biochemical suppliers. Researchers can source this compound from the following vendors:
-
Cayman Chemical
-
GlpBio
-
United States Biological
-
Sanbio
Key Research Applications
The primary research applications of this compound are centered on its ability to inhibit DNA synthesis in cancer cell lines and its potent antiviral properties against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1]
Inhibition of DNA Synthesis
16,16-dimethyl PGA1 has been shown to inhibit DNA synthesis in various cancer cell lines. This anti-proliferative effect makes it a subject of interest in oncology research for studying cell cycle regulation and developing potential therapeutic strategies.
Antiviral Activity
This compound effectively inhibits the replication of both HSV and HIV-1 in vitro.[2][3] Its mechanism of action is distinct from many conventional antiviral drugs, offering a unique avenue for virological research and the development of novel antiviral therapies.
Physicochemical and Biological Data
For ease of comparison, the following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₃₆O₄ |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 41692-24-4 |
| Purity | ≥98% |
| Formulation | A solution in methyl acetate |
| Storage | -20°C |
| Stability | ≥ 2 years |
Table 2: Solubility Data
| Solvent | Solubility |
| DMF | >75 mg/mL |
| DMSO | >50 mg/mL |
| Ethanol | >100 mg/mL |
| PBS (pH 7.2) | >2.4 mg/mL |
Table 3: Biological Activity (Antiviral)
| Virus | Cell Line | ID₅₀ |
| HSV-1 | Vero cells | 3.8-5.6 µg/mL |
| HSV-1 | Human foreskin fibroblasts | 4.6-7.3 µg/mL |
| HIV-1 | Acutely infected T cells | 2.5 µg/mL |
Signaling Pathways and Mechanisms of Action
Recent research has elucidated specific signaling pathways through which Prostaglandin A1 and its analogs exert their effects. A key mechanism involves the direct interaction with the orphan nuclear receptor Nurr1, a transcription factor critical for the development and maintenance of dopaminergic neurons.[4][5][6][7] This interaction activates the transcriptional function of Nurr1, leading to downstream gene expression.
The antiviral activity of PGA1 is linked to the induction of Heat Shock Protein 70 (HSP70).[1][8][9] This cellular stress response can interfere with viral protein synthesis, thereby inhibiting viral replication.[2]
Figure 1. Signaling pathways of this compound.
Experimental Protocols
The following are detailed protocols for assessing the key biological activities of this compound.
Protocol 1: Inhibition of DNA Synthesis Assay
This protocol outlines a method to determine the effect of 16,16-dimethyl PGA1 on the proliferation of cancer cells by measuring the incorporation of a radiolabeled nucleotide during DNA synthesis.
Materials:
-
Cancer cell line of interest (e.g., Lewis lung carcinoma, B16 amelanotic melanoma)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA), ice-cold
-
Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, pipettes)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 16,16-dimethyl PGA1 in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound dilution).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
Radiolabeling: Add [³H]-Thymidine to each well at a final concentration of 1 µCi/well. Incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.
-
Cell Lysis and Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the precipitate twice with 5% TCA.
-
-
Solubilization and Counting:
-
Add a solution of 0.5 M NaOH to each well to solubilize the DNA precipitate.
-
Transfer the contents of each well to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the [³H]-Thymidine incorporation in the vehicle-treated control cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits DNA synthesis by 50%).
Figure 2. Workflow for DNA synthesis inhibition assay.
Protocol 2: Antiviral Plaque Reduction Assay (for HSV-1)
This protocol describes a method to determine the antiviral activity of 16,16-dimethyl PGA1 against HSV-1 by quantifying the reduction in viral plaque formation.
Materials:
-
Vero cells (or another susceptible cell line)
-
HSV-1 stock of known titer
-
Complete cell culture medium
-
This compound (stock solution)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
-
Standard laboratory equipment
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates and grow to confluence.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of 16,16-dimethyl PGA1 in serum-free medium.
-
Aspirate the growth medium from the confluent cell monolayers.
-
Add the diluted compound to the wells.
-
Immediately infect the cells with a known amount of HSV-1 (e.g., 100 plaque-forming units per well). Include a virus-only control and a cell-only control.
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and add the methylcellulose overlay medium containing the respective concentrations of the compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ atmosphere until viral plaques are visible.
-
Staining:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the ID₅₀ value (the concentration of the compound that inhibits plaque formation by 50%).
-
Figure 3. Workflow for antiviral plaque reduction assay.
References
- 1. Induction of the heat-shock response by antiviral prostaglandins in human cells infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of virus protein synthesis by prostaglandin A1: a translational block associated with HSP70 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin A1 triggers Mayaro virus inhibition and heat shock protein 70 expression in an epithelial cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Suppression of virus replication by prostaglandin A is associated with heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16,16-dimethyl Prostaglandin A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and experimental use of 16,16-dimethyl Prostaglandin A1, a synthetic analog of Prostaglandin A1. This document includes summaries of its physicochemical and biological properties, safe handling protocols, and detailed methodologies for its application in antiviral and anti-proliferative research.
Physicochemical and Biological Properties
This compound is a metabolically resistant analog of Prostaglandin A1. Its structural modifications enhance its stability and prolong its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₆O₄ |
| Molecular Weight | 364.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). |
| Storage | Store at -20°C for long-term stability. |
Biological Activity:
This compound has demonstrated significant biological activity, primarily in the inhibition of viral replication and cell proliferation.
-
Antiviral Activity: It has been shown to inhibit the replication of Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1).
-
Anti-proliferative Activity: Research has indicated its ability to inhibit DNA synthesis in cancer cell lines, including Lewis lung carcinoma and B16 amelanotic melanoma cells.[1]
The mechanism of action is believed to involve the modulation of key signaling pathways, including the inhibition of NF-κB and potential activation of the PPAR-γ pathway.
Safe Handling Procedures
2.1. Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
2.2. Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Minimize dust generation and accumulation.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling.
2.3. Storage:
-
Store in a tightly sealed container at -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
2.4. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
The following are detailed protocols for assessing the antiviral and anti-proliferative effects of this compound.
3.1. Protocol for Assessing Anti-proliferative Activity using MTT Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., Lewis lung carcinoma, B16 melanoma)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Suggested starting concentrations can range from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the compound concentration.
3.2. Protocol for Assessing Antiviral Activity against Herpes Simplex Virus (HSV) using Plaque Reduction Assay
This protocol measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the HSV stock. Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: During or after viral adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of this compound. Suggested starting concentrations can range from 1 µg/mL to 50 µg/mL. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Plaque Staining: Aspirate the overlay medium and fix the cells with methanol for 5-10 minutes. Stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the compound compared to the virus control. The 50% inhibitory concentration (IC₅₀) can be determined.
3.3. Protocol for Assessing Antiviral Activity against HIV-1 using p24 Antigen Assay
This protocol quantifies the amount of HIV-1 p24 antigen in the supernatant of infected cells as a measure of viral replication.
Materials:
-
HIV-1 susceptible T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 laboratory strain
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Infection: Seed the target cells in a 96-well plate. Infect the cells with a known amount of HIV-1.
-
Compound Treatment: Immediately after infection, add various concentrations of this compound to the wells. Suggested starting concentrations can range from 1 µg/mL to 50 µg/mL. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 3-7 days.
-
Supernatant Collection: After the incubation period, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
p24 Antigen Quantification: Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.
-
Data Analysis: Create a standard curve using the p24 standards provided in the kit. Determine the concentration of p24 antigen in each sample. Calculate the percentage of inhibition of p24 production for each concentration of the compound compared to the virus control. The 50% inhibitory concentration (IC₅₀) can be determined.
Signaling Pathways and Experimental Workflows
4.1. Inhibition of NF-κB Signaling Pathway
Cyclopentenone prostaglandins, including Prostaglandin A1, are known to inhibit the NF-κB signaling pathway. This is a key mechanism for their anti-inflammatory and potential antiviral effects. The inhibition is thought to occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
4.2. Potential Activation of PPAR-γ Signaling Pathway
Some prostaglandins are known to be ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation and metabolism. Activation of PPAR-γ can lead to the transrepression of pro-inflammatory genes.
Caption: Potential activation of the PPAR-γ signaling pathway.
4.3. Experimental Workflow for Antiviral Screening
The following diagram illustrates a general workflow for screening the antiviral activity of this compound.
Caption: General experimental workflow for antiviral screening.
References
Troubleshooting & Optimization
preventing degradation of 16,16-dimethyl Prostaglandin A1 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 16,16-dimethyl Prostaglandin A1 (dmPGA1) to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial for maintaining the stability of dmPGA1. The compound is typically supplied in an organic solvent like methyl acetate and should be stored at -20°C for long-term stability of up to two years.[1] For working solutions, it is recommended to prepare aliquots in a suitable solvent and store them at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.[2]
Q2: What solvents are compatible with dmPGA1?
A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol. It has limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[1][2] When preparing aqueous solutions, it is advisable to first dissolve the compound in a small amount of an organic solvent and then dilute it with the aqueous buffer.
Q3: What are the main factors that can cause degradation of dmPGA1 in my experiments?
A3: The primary factors contributing to the degradation of prostaglandins, including dmPGA1, are:
-
pH: Prostaglandins of the A-series are generally more stable in acidic to neutral pH. Alkaline conditions can accelerate degradation.
-
Temperature: Higher temperatures increase the rate of degradation. Experiments should be conducted at the lowest feasible temperature.
-
Light: Exposure to light can potentially lead to the degradation of photosensitive compounds. It is good practice to protect solutions from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided by preparing single-use aliquots.[2]
Q4: How can I tell if my dmPGA1 has degraded?
A4: Degradation may not be visually apparent. The most reliable way to assess the integrity of your dmPGA1 is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[3][4][5] A change in the expected biological activity or inconsistent experimental results can also be an indicator of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect | Degradation of dmPGA1 due to improper storage. | Verify storage conditions (-20°C for stock, -80°C for aliquots).[1][2] Prepare fresh dilutions from a new aliquot for each experiment. |
| Degradation in experimental buffer. | Check the pH of your experimental buffer. Maintain a pH at or below 7.4. For sensitive, long-term experiments, consider performing a stability test of dmPGA1 in your specific buffer. | |
| Inactivation by other components in the culture medium. | Review the composition of your medium for reactive species. If possible, add dmPGA1 to the medium immediately before starting the experiment. | |
| Precipitation of the compound | Low solubility in the aqueous buffer. | First, dissolve dmPGA1 in a small volume of a compatible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous medium.[1][2] Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Variability between experiments | Inconsistent concentration due to repeated freeze-thaw cycles. | Prepare and use single-use aliquots of your stock solution to ensure consistent concentration.[2] |
| Degradation during the experiment. | Minimize the duration of the experiment at higher temperatures (e.g., 37°C). Protect the experimental setup from direct light. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Centrifuge the vial of this compound to ensure all the material is at the bottom.
-
Under sterile conditions, dissolve the dmPGA1 in a suitable organic solvent such as DMSO or ethanol to a final concentration of 1-10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Dispense the stock solution into single-use aliquots in amber vials.
-
Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[2]
Protocol 2: Stability Assessment of dmPGA1 using HPLC
This protocol provides a general framework for assessing the stability of dmPGA1 in an experimental buffer.
-
Preparation of Standards: Prepare a stock solution of dmPGA1 in a suitable organic solvent. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Prepare a solution of dmPGA1 in your experimental buffer at the desired concentration.
-
Divide the solution into several amber vials.
-
Store the vials under the experimental conditions you want to test (e.g., different temperatures, pH values, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is commonly used for prostaglandin analysis. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 216 nm (the λmax for PGA1).[1]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve using the peak areas of the standards.
-
Quantify the concentration of dmPGA1 in your samples at each time point.
-
Calculate the percentage of dmPGA1 remaining at each time point relative to the initial concentration (time 0).
-
The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Potential Degradation Pathway
Prostaglandins of the E series are known to dehydrate to the A series, which can then isomerize to the B series under certain conditions. While this compound is already in the A form, further degradation is possible.
Caption: Factors influencing dmPGA1 degradation.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in assessing the stability of dmPGA1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of prostaglandins A1 and B1 in alprostadil (PGE1) by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. Quantitative determination of prostaglandins A1 and B1 in alprostadil (PGE1) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with 16,16-dimethyl Prostaglandin A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with 16,16-dimethyl Prostaglandin A1 (dmPGA1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (dmPGA1) and what are its primary known effects?
This compound (dmPGA1) is a synthetic, metabolism-resistant analog of Prostaglandin A1 (PGA1).[1][2] Its primary documented biological activities are the inhibition of DNA synthesis in certain cancer cell lines and the suppression of viral replication for viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[3][4]
Q2: I am not observing the expected antiviral effect of dmPGA1. What could be the reason?
Several factors could contribute to a lack of antiviral activity. These include suboptimal drug concentration, issues with the viral stock or infection protocol, or the specific cell line and virus strain being used. It is also crucial to ensure the dmPGA1 has been stored and handled correctly to maintain its stability.
Q3: My results with dmPGA1 are different from what I've seen with other prostaglandins. Is this normal?
Yes, this is possible and even expected. Prostaglandin analogs can have very specific and sometimes opposing effects. For instance, while dmPGA1 inhibits HSV replication, the structurally similar dmPGE2 and dmPGA2 have been reported to increase its replication.[4] Therefore, it is critical to not generalize effects across different prostaglandin analogs.
Q4: I am observing unexpected cytotoxicity in my cell cultures treated with dmPGA1. What should I do?
While dmPGA1 is noted for inhibiting viral replication at concentrations that do not adversely affect cellular DNA synthesis, high concentrations or prolonged exposure can lead to cytotoxicity.[4] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Additionally, ensure that the solvent used to dissolve the dmPGA1 is not contributing to the cytotoxicity.
Troubleshooting Guides
Issue 1: No Inhibition of Viral Replication Observed
Possible Causes:
-
Incorrect concentration of dmPGA1.
-
Degradation of dmPGA1 due to improper storage.
-
Resistant virus strain.
-
Suboptimal timing of drug addition.
-
Problems with the plaque assay or other viral quantification methods.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of antiviral effect.
Detailed Methodologies:
-
Protocol 1: Verification of dmPGA1 Activity using a Control Virus Strain
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero cells for HSV-1) in a 24-well plate to achieve 90-95% confluency on the day of infection.[5]
-
dmPGA1 Preparation: Prepare a fresh dilution series of dmPGA1 from a new vial, if possible. A typical concentration range to test would be from 1 µg/mL to 10 µg/mL.
-
Infection: Infect the cells with a known sensitive strain of the virus at a multiplicity of infection (MOI) of 0.1.
-
Treatment: Add the different concentrations of dmPGA1 to the infected cells. Include a "virus only" control and a "cells only" control.
-
Incubation: Incubate the plates for 24-48 hours.
-
Quantification: Quantify the viral yield using a plaque assay or qPCR.
-
-
Protocol 2: Standard Plaque Assay for HSV-1
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatant.
-
Infection: Infect confluent monolayers of Vero cells with the viral dilutions for 1 hour at 37°C to allow for viral attachment.[5]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl-cellulose) to restrict viral spread to adjacent cells.[5]
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Staining: Fix the cells with methanol and stain with crystal violet to visualize and count the plaques.[5]
-
Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Issue 2: No Anti-proliferative Effect on Cancer Cells
Possible Causes:
-
The cell line is not sensitive to dmPGA1.
-
Suboptimal concentration of dmPGA1.
-
Incorrect seeding density of cells.
-
Issues with the cell viability/proliferation assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of anti-proliferative effect.
Detailed Methodologies:
-
Protocol 3: DNA Synthesis Inhibition Assay
-
Cell Seeding: Seed cancer cells (e.g., Lewis lung carcinoma or B16 melanoma) in a 96-well plate.[3]
-
Treatment: After 24 hours, treat the cells with a range of dmPGA1 concentrations.
-
Labeling: Add a DNA synthesis label, such as BrdU (Bromodeoxyuridine) or [³H]-thymidine, to the culture medium and incubate for a specified period (e.g., 4-24 hours).
-
Detection:
-
For BrdU: Fix the cells, denature the DNA, and detect the incorporated BrdU using a specific antibody in an ELISA-based assay.
-
For [³H]-thymidine: Harvest the cells, lyse them, and measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis: Compare the level of DNA synthesis in treated cells to untreated controls.
-
Issue 3: Inconsistent Results Between Experiments
Possible Causes:
-
Cell culture contamination (e.g., mycoplasma).[6]
-
Variability in cell passage number.[7]
-
Inconsistent reagent quality or preparation.
-
Operator variability.
Troubleshooting Workflow:
References
- 1. platypustech.com [platypustech.com]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 16,16-dimethyl Prostaglandin A1 (dmPGA1)
This technical support center provides guidance on the long-term stability of 16,16-dimethyl Prostaglandin A1 (dmPGA1) solutions, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of dmPGA1 should be stored at -20°C. Under these conditions, it is stable for at least two years.[1][2]
Q2: What is the recommended solvent for preparing dmPGA1 stock solutions?
A2: For long-term stability, it is recommended to prepare stock solutions in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[1][3] These solutions should be stored at -20°C or -80°C.
Q3: Can I prepare aqueous solutions of dmPGA1?
A3: While dmPGA1 is soluble in PBS (pH 7.2) at concentrations greater than 2.4 mg/mL, aqueous solutions are not recommended for long-term storage.[1] Prostaglandins are generally less stable in aqueous solutions. If your experiment requires an aqueous solution, it is best to prepare it fresh from an organic stock solution just before use and not store it for more than a day.[4]
Q4: What are the main degradation pathways for prostaglandins like dmPGA1?
A4: Prostaglandins of the E series are known to degrade to A and then B series prostaglandins, especially under basic conditions (pH > 7.4).[4] For Prostaglandin E1, Prostaglandin A1 is the primary degradation product.[5] Given that dmPGA1 is an analog of PGA1, its stability is also pH-dependent.
Q5: How does pH affect the stability of prostaglandin solutions?
A5: Prostaglandin E1, a related compound, shows maximum stability in the pH range of 6-7.[5] Significant degradation is observed under strongly acidic (pH ≤ 3) and basic (pH ≥ 10) conditions.[6] It is advisable to maintain dmPGA1 solutions within a slightly acidic to neutral pH range for short-term handling in aqueous buffers.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent experimental results | Degradation of dmPGA1 solution due to improper storage. | Prepare fresh working solutions from a frozen organic stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation.[3] |
| Inaccurate concentration of the stock solution. | Ensure the solid dmPGA1 is completely dissolved in the organic solvent. Gentle warming to 37°C and sonication can aid dissolution.[3] | |
| Precipitate observed in the solution upon thawing | Low solubility in the chosen buffer or precipitation at low temperatures. | If using an aqueous buffer, ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation. Gentle warming and vortexing may help redissolve the compound. For prostaglandins like PGE2, gentle shaking or brief sonication can dissolve precipitates from frozen aqueous solutions.[7] |
| Loss of biological activity | Degradation of dmPGA1. | Check the pH of your experimental medium. Avoid highly acidic or basic conditions. Protect solutions from light, as photolytic degradation can occur. |
| Adsorption to plasticware. | Use low-adhesion polypropylene tubes and pipette tips. |
Long-Term Stability of this compound Solutions (Illustrative Data)
Table 1: Estimated Stability of dmPGA1 Solutions in Organic Solvents at -20°C
| Solvent | Concentration | Estimated % Recovery after 6 Months | Estimated % Recovery after 12 Months |
| Ethanol | 10 mg/mL | >95% | >90% |
| DMSO | 10 mg/mL | >95% | >90% |
Table 2: Estimated Stability of dmPGA1 in Aqueous Buffer (PBS, pH 7.2) at Different Temperatures
| Temperature | Concentration | Estimated % Recovery after 24 Hours | Estimated % Recovery after 7 Days |
| 4°C | 1 mg/mL | >90% | <70% |
| Room Temperature (25°C) | 1 mg/mL | <80% | <50% |
Experimental Protocols
Protocol 1: Preparation of dmPGA1 Stock Solution
-
Materials: this compound (solid), anhydrous ethanol, sterile polypropylene microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid dmPGA1 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of dmPGA1 in a sterile environment.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for dmPGA1 (Conceptual)
This method is based on established protocols for related prostaglandins and would require validation for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a pH 3 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 216 nm (based on the UV maximum of dmPGA1).[1]
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the dmPGA1 stock solution to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
For stability studies, samples are taken at specified time points from solutions stored under different conditions (e.g., temperature, pH, light exposure).
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of degradation products and a decrease in the peak area of the parent dmPGA1 compound.
-
Calculate the percentage of dmPGA1 remaining at each time point relative to the initial time point (T=0).
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for assessing the stability of dmPGA1 solutions.
Caption: Conceptual pathway of dmPGA1's intracellular action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 16,16-dimethyl Prostaglandin A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 16,16-dimethyl Prostaglandin A1 (16,16-dmPGA1). The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence on the off-target effects of this compound is limited. Much of the information provided here is inferred from studies on the parent compound, Prostaglandin A1 (PGA1), and other structurally related prostaglandin analogs, such as 16,16-dimethyl Prostaglandin E2 (16,16-dmPGE2). Researchers should interpret these potential off-target effects with caution and consider them as areas for further investigation.
Frequently Asked Questions (FAQs)
Q1: We are using 16,16-dmPGA1 for its antiviral properties, but we are observing unexpected changes in endothelial cell monolayer permeability in our in vitro model. Could this be an off-target effect?
A1: Yes, it is possible. While direct studies on 16,16-dmPGA1 are lacking, a related compound, 16,16-dimethyl Prostaglandin E2 (dmPGE2), has been shown to enhance endothelial monolayer paracellular barrier function. This effect is mediated by an increase in intracellular cyclic AMP (cAMP) levels and subsequent reorganization of the actin cytoskeleton. It is plausible that 16,16-dmPGA1 could have similar effects on endothelial cells.
Q2: Our experiments with immune cells are showing a decrease in natural killer (NK) cell activity after treatment with 16,16-dmPGA1. Is this a known off-target effect?
A2: This is a plausible off-target effect. Prostaglandins, in general, are known to be potent modulators of immune responses. Specifically, 16,16-dmPGE2 has been demonstrated to suppress NK cell cytotoxic activity. This immunosuppressive effect is also thought to be mediated by increases in intracellular cAMP. Given the structural similarities, it is conceivable that 16,16-dmPGA1 could also exhibit immunosuppressive properties.
Q3: We are investigating the anti-cancer properties of 16,16-dmPGA1 and have noticed alterations in folate transport in our cancer cell line. Is there a precedent for this?
A3: Yes, the parent compound, Prostaglandin A1 (PGA1), is a known inhibitor of folate transport. Specifically, PGA1 has been shown to be a noncompetitive inhibitor of the reduced folate carrier (RFC1) and also inhibits ATP-driven folate exporters. This leads to an intracellular accumulation of folates. Therefore, it is highly probable that 16,16-dmPGA1 shares this off-target effect.
Q4: We are observing changes in gene expression related to the NF-kappaB signaling pathway in our cells treated with 16,16-dmPGA1. Is this expected?
A4: Yes, this is a potential off-target effect. Prostaglandin A1 has been shown to inhibit the activation of the nuclear transcription factor NF-kappaB in response to cellular stress. This can have downstream effects on the expression of genes involved in inflammation, immunity, and cell survival.
Troubleshooting Guides
Issue 1: Unexpected Changes in Endothelial Permeability
Symptoms:
-
Inconsistent results in endothelial barrier function assays (e.g., transwell permeability assays, TEER measurements).
-
Altered expression of tight junction or adherens junction proteins.
-
Morphological changes in endothelial cell monolayers.
Possible Cause: 16,16-dmPGA1 may be modulating endothelial cell barrier function, likely through a cAMP-mediated pathway, similar to 16,16-dmPGE2.
Troubleshooting Steps:
-
Measure intracellular cAMP levels: Determine if 16,16-dmPGA1 treatment leads to an increase in intracellular cAMP in your endothelial cells.
-
Assess actin cytoskeleton organization: Use phalloidin staining to visualize the actin cytoskeleton. Look for changes in the distribution and density of actin filaments, particularly at cell-cell junctions.
-
Investigate the role of PKA: Use a Protein Kinase A (PKA) inhibitor (e.g., H-89) to see if it reverses the effects of 16,16-dmPGA1 on endothelial permeability.
Issue 2: Unexplained Immunosuppression
Symptoms:
-
Decreased cytotoxicity of immune cells (e.g., NK cells, cytotoxic T lymphocytes) in co-culture assays.
-
Altered cytokine profiles.
-
Reduced proliferative responses of lymphocytes.
Possible Cause: 16,16-dmPGA1 may be suppressing immune cell function, potentially through a cAMP-dependent mechanism.
Troubleshooting Steps:
-
Perform a dose-response analysis: Determine the concentration at which 16,16-dmPGA1 affects immune cell function.
-
Measure intracellular cAMP levels in immune cells: Assess whether 16,16-dmPGA1 elevates cAMP levels in your immune cell population of interest.
-
Evaluate different immune cell subsets: Determine if the observed immunosuppression is specific to a particular cell type (e.g., NK cells, T cells, B cells).
Quantitative Data Summary
Table 1: Effects of Prostaglandin Analogs on Cellular Functions
| Prostaglandin Analog | Cell Type | Observed Effect | Concentration | Reference Compound |
| 16,16-dmPGE2 | Bovine Aortic Endothelial Cells | Enhancement of paracellular barrier function | Dose-dependent | - |
| 16,16-dmPGE2 | Mouse Spleen Cells | Suppression of NK cell activity by 53% | Not specified | - |
| Prostaglandin A1 | Chinese Hamster Ovary Cells | Noncompetitive inhibition of MTX influx (Ki ≈ 21 µM) | - | Methotrexate (MTX) |
| Prostaglandin A1 | Chinese Hamster Ovary Cells | ~70% depression of MTX efflux rate constant | 7 µM | Methotrexate (MTX) |
Experimental Protocols
Endothelial Cell Permeability Assay (Transwell-Based)
-
Cell Seeding: Seed endothelial cells onto the apical side of a transwell insert (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed.
-
Treatment: Treat the endothelial cell monolayer with 16,16-dmPGA1 at the desired concentrations for the desired duration. Include appropriate vehicle controls.
-
Permeability Measurement:
-
Replace the media in the apical chamber with media containing a fluorescently labeled tracer molecule (e.g., FITC-dextran).
-
At various time points, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a plate reader.
-
-
Data Analysis: Calculate the permeability coefficient based on the rate of tracer diffusion across the monolayer.
Intracellular cAMP Measurement
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency and treat with 16,16-dmPGA1 for the appropriate time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit to measure the concentration of cAMP in the cell lysates. Follow the manufacturer's instructions.
-
Data Normalization: Normalize the cAMP concentration to the total protein concentration of the cell lysate.
Natural Killer (NK) Cell Cytotoxicity Assay
-
Target Cell Labeling: Label the target cancer cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).
-
Co-culture: Co-culture the labeled target cells with NK cells at various effector-to-target (E:T) ratios in the presence or absence of 16,16-dmPGA1.
-
Incubation: Incubate the co-culture for a period sufficient to allow for NK cell-mediated lysis (typically 4-6 hours).
-
Measurement of Cell Lysis:
-
For fluorescently labeled target cells, measure the release of the dye into the supernatant or the percentage of dead target cells using flow cytometry.
-
For radioactively labeled cells, measure the amount of radioactivity released into the supernatant.
-
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis for each E:T ratio.
Visualizations
Technical Support Center: 16,16-dimethyl Prostaglandin A1 (dmPGA1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-dimethyl Prostaglandin A1 (dmPGA1). The information is designed to help minimize cytotoxicity and ensure successful experimental outcomes.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
Possible Cause 1: Suboptimal Solvent or Dilution Method
Improper dissolution and dilution of dmPGA1 can lead to the formation of precipitates or micelles, resulting in inconsistent and often higher localized concentrations that are toxic to cells.
Suggested Solution:
-
Solvent Selection: dmPGA1 is soluble in organic solvents such as DMSO, ethanol, and DMF.[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO or ethanol.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO or ethanol. To increase solubility, you can warm the solution to 37°C and sonicate.[2]
-
Working Dilution: For cell-based assays, dilute the stock solution in serum-free culture medium immediately before use. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO).[1]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C should be used within one month.[2]
Possible Cause 2: Oxidative Stress and Depletion of Intracellular Glutathione (GSH)
Like other A-type prostaglandins, dmPGA1 can induce cytotoxicity by generating reactive oxygen species (ROS) and depleting intracellular glutathione (GSH), a key antioxidant.[3]
Suggested Solution:
-
Co-treatment with Antioxidants: Supplementing the cell culture medium with antioxidants can mitigate ROS-induced cytotoxicity. N-acetylcysteine (NAC), a precursor to GSH, has been shown to be cytoprotective against prostaglandin-induced damage.[4][5] A starting concentration of 1 mM NAC can be tested.[6]
-
GSH Precursors: Consider using cell-permeable glutathione precursors like glutathione ethyl ester (GSH-EE) to replenish intracellular GSH levels.[7][8][9]
Issue 2: Inconsistent or non-reproducible experimental results.
Possible Cause 1: Instability of dmPGA1 in aqueous solutions.
Prostaglandins can be unstable in aqueous solutions, leading to variability in the effective concentration over the course of an experiment.
Suggested Solution:
-
Fresh Preparations: Always prepare fresh working dilutions of dmPGA1 from a frozen stock solution immediately before each experiment.
-
pH Consideration: Be mindful of the pH of your culture medium, as pH can affect the stability of prostaglandins. Maintain a stable pH throughout the experiment.
Possible Cause 2: Cell density and proliferation rate.
The cytotoxic effects of A-type prostaglandins can be dependent on cell density and the rate of cell division.[10]
Suggested Solution:
-
Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments.
-
Logarithmic Growth Phase: Perform experiments when cells are in the logarithmic growth phase, as rapidly dividing cells may be more sensitive to the effects of dmPGA1.[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: The primary mechanism of cytotoxicity for dmPGA1 and related A-type prostaglandins is the induction of apoptosis (programmed cell death).[3] This process is often initiated by the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH).[3] This leads to the activation of a caspase cascade, ultimately resulting in cell death.[5][11][12]
Q2: At what concentrations should I expect to see cytotoxic effects of dmPGA1?
A2: The cytotoxic concentration of dmPGA1 can vary significantly depending on the cell line. While specific IC50 values for cytotoxicity are not widely published for a broad range of cancer cells, its antiviral activity, which relies on inhibiting cellular processes, can provide a starting point. For example, the ID50 for inhibiting HIV-1 replication in T cells is 2.5 µg/mL, and for HSV-1 in Vero cells and human foreskin fibroblasts, it ranges from 3.8 to 7.3 µg/mL.[1][2] Cytotoxicity for the parent compound, Prostaglandin A1, has been observed in the range of 3 x 10⁻⁵ M.[10] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal non-toxic and effective concentrations.
Q3: Can I use N-acetylcysteine (NAC) to reduce the cytotoxicity of dmPGA1 without affecting its desired activity?
A3: Yes, it is plausible that NAC can be used to mitigate the off-target cytotoxic effects of dmPGA1. NAC acts as a precursor for glutathione synthesis, which helps to counteract the oxidative stress induced by dmPGA1.[6] By replenishing intracellular GSH, NAC can protect cells from ROS-mediated damage. It is advisable to perform a dose-response experiment with varying concentrations of NAC to find the optimal concentration that reduces cytotoxicity while preserving the desired biological activity of dmPGA1. A starting concentration of 1 mM NAC can be tested.[6]
Q4: How should I properly store and handle dmPGA1 to maintain its stability and minimize degradation?
A4: dmPGA1 is typically supplied as a solution in an organic solvent like methyl acetate or as a crystalline solid.[1]
-
Storage of Stock Solution: Store stock solutions in DMSO or ethanol at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months).[2] It is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Protection from Light: Protect the compound from prolonged exposure to light.[1]
-
Handling: When preparing working solutions, thaw the stock solution on ice and dilute it into pre-warmed culture medium immediately before adding it to the cells.
Quantitative Data
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | ID50 (µg/mL) | Reference |
| HIV-1 | Acutely Infected T cells | 2.5 | [1][2] |
| HSV-1 | Vero cells | 3.8 - 5.6 | [1][2] |
| HSV-1 | Human Foreskin Fibroblasts | 4.6 - 7.3 | [1][2] |
Table 2: Cytotoxicity of Related Prostaglandins
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Δ⁷-Prostaglandin A1 | L1210 | 0.3 | [13][14] |
| Δ¹²-Prostaglandin J2 | L1210 | 0.3 | [13][14] |
| Prostaglandin A1 | Various (muscle, skin, liver) | ~3 x 10⁻⁵ M | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of dmPGA1 by measuring the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of dmPGA1 (e.g., 0.1, 1, 10, 25, 50 µg/mL) with and without a potential cytoprotective agent like NAC (e.g., 1 mM). Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to confirm if dmPGA1-induced cytotoxicity is mediated by this pathway.
-
Cell Lysis: After treating the cells with dmPGA1 as described above, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleaved pNA chromophore.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.
Visualizations
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. glpbio.com [glpbio.com]
- 3. Cell cycle effects of prostaglandins A1, A2, and D2 in human and murine melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-cysteine and prostaglandin. Comparable protection against experimental ethanol injury in the stomach independent of mucus thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione ethyl ester supplementation prevents airway hyper-responsiveness in mice - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 8. Gamma-Glutamylcysteine Ethyl Ester Protects against Cyclophosphamide-Induced Liver Injury and Hematologic Alterations via Upregulation of PPAR γ and Attenuation of Oxidative Stress, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Radioprotective Effects of 16, 16 dimethyl Prostaglandin E2 on Survival and Hematopoiesis are Mediated Through Co-Stimulation of the EP3 and EP4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Antiviral Activity of 16,16-dimethyl Prostaglandin A1
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of 16,16-dimethyl Prostaglandin A1 (di-Me-PGA1) against a panel of viruses, benchmarked against established antiviral agents. The content is structured to offer a clear overview of its efficacy, mechanism of action, and the experimental basis for these findings, tailored for an audience of researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic analog of Prostaglandin A1, has demonstrated significant in vitro antiviral activity against a range of DNA and RNA viruses. Notably, it has shown potent inhibitory effects on Herpes Simplex Virus (HSV-1 and HSV-2) and Human Immunodeficiency Virus (HIV-1).[1][2][3][4][5] Evidence also suggests probable efficacy against Influenza A virus, based on the performance of a closely related compound. The primary mechanism of its antiviral action is linked to the induction of the host cell's heat shock response, specifically the synthesis of Heat Shock Protein 70 (HSP70), which interferes with viral protein synthesis and replication.[6][7] This guide synthesizes the available quantitative data, details the experimental protocols used for its validation, and visualizes the key pathways and workflows.
Comparative Antiviral Performance
The antiviral efficacy of this compound is summarized below, with comparisons to standard-of-care antiviral drugs. It is important to note that a direct head-to-head comparison in the same study is often unavailable; therefore, the data presented is a collation from multiple sources. The Selectivity Index (SI), a crucial measure of an antiviral's therapeutic window, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher SI value indicates greater selectivity for viral targets over host cells.
Data for 16,16-dimethyl Prostaglandin A2, a closely related analog. N/A: Data not available in the reviewed literature.
Mechanism of Action: Induction of the Heat Shock Response
The antiviral activity of cyclopentenone prostaglandins, including this compound, is primarily attributed to their ability to induce a cellular stress response, leading to the production of Heat Shock Proteins (HSPs), particularly HSP70.[6][7] This mechanism is distinct from many direct-acting antiviral drugs that target viral enzymes.
The proposed signaling pathway is as follows:
Caption: Proposed signaling pathway for the antiviral action of this compound.
The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring of di-Me-PGA1 is thought to be the key structure that activates Heat Shock Factor 1 (HSF1).[6] This activation leads to the trimerization of HSF1, which then translocates to the nucleus and binds to the heat shock elements (HSEs) in the promoter regions of heat shock genes, inducing the transcription of HSP70 mRNA. The subsequent increase in HSP70 protein levels interferes with the proper folding and synthesis of viral proteins, thereby inhibiting viral replication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's antiviral activity.
Plaque Reduction Assay (for HSV)
This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.
a. Cell Preparation:
-
Vero (African green monkey kidney) cells or human foreskin fibroblasts are seeded in 6-well or 12-well plates at a density that allows for the formation of a confluent monolayer overnight.
b. Virus Infection and Compound Treatment:
-
The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific plaque-forming unit (PFU) of the virus (e.g., 100 PFU/well) for 1-2 hours at 37°C to allow for viral adsorption.
-
After the adsorption period, the virus inoculum is removed, and the cells are washed with PBS.
-
An overlay medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum and 0.5% methylcellulose) containing various concentrations of this compound or a control drug (e.g., acyclovir) is added to the wells.
c. Incubation and Plaque Visualization:
-
The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
The overlay medium is then removed, and the cell monolayer is fixed with methanol and stained with a crystal violet solution.
-
Plaques, which appear as clear zones against a background of stained cells, are counted.
d. Data Analysis:
-
The percentage of plaque inhibition is calculated for each drug concentration relative to the untreated virus control.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
HIV-1 p24 Antigen Assay
This assay measures the level of the HIV-1 p24 capsid protein, a biomarker for viral replication.
a. Cell Culture and Infection:
-
Acutely infected T-cells (e.g., VB cell line) or chronically infected macrophages are cultured in appropriate media.
-
The cells are treated with various concentrations of this compound or a control drug (e.g., zidovudine).
b. Sample Collection and Analysis:
-
At specific time points post-infection (e.g., 4, 7, and 10 days), cell culture supernatants are collected.
-
The concentration of p24 antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
c. Data Analysis:
-
The reduction in p24 antigen levels in treated cultures is compared to untreated controls.
-
The IC50 is calculated as the drug concentration that reduces p24 production by 50%.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of the host cells.
a. Cell Seeding and Treatment:
-
Host cells (e.g., Vero, HFF, VB T-cells) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound for the same duration as the antiviral assay.
b. Cell Viability Measurement:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
c. Data Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated for each concentration relative to the untreated control cells.
-
The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50%.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating the antiviral activity of a compound like this compound.
Caption: A typical experimental workflow for in vitro antiviral activity and cytotoxicity testing.
Conclusion and Future Directions
This compound demonstrates promising broad-spectrum antiviral activity in vitro against both DNA and RNA viruses. Its unique mechanism of action, centered on the induction of the host's HSP70 response, presents a novel approach to antiviral therapy that may be less susceptible to the development of viral resistance compared to drugs targeting specific viral enzymes.
However, a comprehensive evaluation of its therapeutic potential is currently limited by the lack of direct comparative studies with standard antiviral agents under identical experimental conditions and a scarcity of published cytotoxicity data, which is essential for determining a reliable Selectivity Index.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the antiviral activity and cytotoxicity of this compound with approved antivirals for a wider range of viruses.
-
In vivo efficacy and toxicity studies: Evaluating the compound's performance and safety in animal models of viral infections.
-
Further elucidation of the mechanism of action: A more detailed investigation into the signaling cascade initiated by this compound leading to HSP70 induction and the precise molecular interactions that result in the inhibition of viral replication.
Addressing these research gaps will be crucial in determining the potential of this compound as a clinically viable antiviral agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 15-deoxy-delta12,14-PGJ2 and 2-cyclopenten-1-one: role of the heat shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
A Comparative Analysis of 16,16-dimethyl Prostaglandin A1 and Other Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 16,16-dimethyl Prostaglandin A1 (dmPGA1) with other prominent prostaglandin analogs, focusing on their distinct biological activities and mechanisms of action. This document synthesizes experimental data to offer a clear comparison for research and drug development purposes.
Introduction to Prostaglandin Analogs
Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects. Synthetic prostaglandin analogs have been developed to harness these effects for therapeutic purposes, leading to treatments for a variety of conditions. This guide will focus on comparing this compound, a cyclopentenone prostaglandin, with other widely used analogs such as misoprostol (a PGE1 analog) and dinoprostone (PGE2), highlighting their differential activities in antiviral, anticancer, and cytoprotective applications.
Comparative Biological Activities
The primary therapeutic applications and biological effects of dmPGA1 differ significantly from those of misoprostol and dinoprostone. While dmPGA1 has been primarily investigated for its antiviral and potential anticancer properties, misoprostol and dinoprostone are well-established for their roles in reproductive health and gastric cytoprotection.
Antiviral Activity
16,16-dimethyl PGA1 has demonstrated notable in vitro antiviral activity against both DNA and RNA viruses.[1][2] This activity is a hallmark of cyclopentenone prostaglandins, which are known to inhibit viral replication.[2] In contrast, while some studies suggest misoprostol may have immunomodulatory effects, its direct antiviral activity, particularly with quantitative data, is not as well-documented.[3]
Table 1: Comparison of Antiviral Activity
| Prostaglandin Analog | Virus | Cell Line | IC50 / ID50 | Citation |
| 16,16-dimethyl PGA1 | Herpes Simplex Virus-1 (HSV-1) | Vero Cells | 3.8 - 5.6 µg/mL | [1][2] |
| Herpes Simplex Virus-1 (HSV-1) | Human Foreskin Fibroblasts | 4.6 - 7.3 µg/mL | [1][2] | |
| Herpes Simplex Virus-2 (HSV-2) | Vero Cells | 3.8 - 4.5 µg/mL | [2] | |
| Herpes Simplex Virus-2 (HSV-2) | Human Foreskin Fibroblasts | 5.7 µg/mL | [2] | |
| Human Immunodeficiency Virus-1 (HIV-1) | Acutely Infected T-cells | 2.5 µg/mL | [1][2] | |
| Misoprostol | Data not available | Data not available | Data not available | |
| Dinoprostone | Data not available | Data not available | Data not available |
Anticancer Activity
Table 2: Comparison of Anticancer Activity
| Prostaglandin Analog | Cancer Type / Cell Line | Effect | Quantitative Data | Citation |
| 16,16-dimethyl PGA1 | General (as a cyclopentenone PG) | Induces apoptosis and cell cycle arrest | Data not available | [4][5] |
| Misoprostol | Chronic Myelogenous Leukemia (CML) Stem Cells | Inhibits self-renewal | Data not available | [6] |
| Dinoprostone (PGE2) | Various Cancers | Often promotes tumor growth and progression | Data not available |
Cytoprotective Effects
Prostaglandin analogs are well-known for their cytoprotective effects, particularly in the gastrointestinal tract. Misoprostol is clinically used to prevent NSAID-induced gastric ulcers.[7] 16,16-dimethyl PGE2, a related compound, has also demonstrated cytoprotective effects against ischemic injury in the small bowel.[8] While direct comparative studies on the cytoprotective potency of dmPGA1 are limited, this is a recognized property of many prostaglandin analogs.
Mechanisms of Action & Signaling Pathways
The distinct biological activities of these prostaglandin analogs stem from their unique structures and interactions with different cellular signaling pathways.
This compound (Cyclopentenone Prostaglandin)
The activity of cyclopentenone prostaglandins is largely attributed to the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring.[5] Their mechanism is often independent of traditional G-protein coupled prostanoid receptors. Key pathways affected include:
-
Inhibition of NF-κB Signaling: Cyclopentenone prostaglandins can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and viral gene expression. This inhibition prevents the degradation of the inhibitory protein IκBα.[9]
-
Induction of Heat Shock Proteins (HSPs): These prostaglandins can activate the Heat Shock Factor (HSF), leading to the production of HSPs, which can have cytoprotective and antiviral effects.[9]
Misoprostol (PGE1 Analog)
Misoprostol primarily acts by binding to prostaglandin E receptors (EP receptors), particularly EP2, EP3, and EP4.[10] This interaction triggers various downstream effects depending on the receptor subtype and cell type.
-
Gastrointestinal Tract: In parietal cells, it binds to EP3 receptors, leading to inhibition of adenylate cyclase, decreased cAMP, and reduced gastric acid secretion.[7]
-
Uterus: It causes strong myometrial contractions by binding to EP receptors, leading to an increase in intracellular calcium.
-
Immune Modulation: Misoprostol can modulate cytokine release from monocytes, inhibiting the production of pro-inflammatory cytokines like IL-1β and TNF-α.[11] Its signaling can also involve the NF-κB and MAPK pathways.[12]
Dinoprostone (PGE2)
Dinoprostone is identical to the naturally occurring prostaglandin E2 and interacts with all four EP receptor subtypes (EP1, EP2, EP3, and EP4).[13] This broad receptor activity leads to a wide range of physiological effects.
-
Uterus and Cervix: It promotes cervical ripening by increasing collagenase activity and induces uterine contractions via EP1 and EP3 receptors, which increase intracellular calcium.[13][14]
-
Inflammation and Cancer: The role of PGE2 in cancer is complex. Activation of EP2 and EP4 receptors can promote cell proliferation and survival through cAMP-PKA and other pathways, while EP1 and EP3 can also contribute to tumorigenesis.[15]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Herpes Simplex Virus (HSV) Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of plaques (areas of virus-infected cells) by 50% (IC50).
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Contemporary antiviral drug regimens for the prevention and treatment of orolabial and anogenital herpes simplex virus infection in the normal host: Four approved indications and 13 off-label uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E1 and Its Analog Misoprostol Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Misoprostol: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoprotective effect of 16,16-dimethyl prostaglandin (PGE2) on ischemic splanchnic injuries in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. mdpi.com [mdpi.com]
- 11. The prostaglandin analogs, misoprostol and SC-46275, potently inhibit cytokine release from activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contraception and Abortion Care for People Living With HIV: A Clinical Guide for Reproductive Health Practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer cells ic50: Topics by Science.gov [science.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiviral Effects of 16,16-dimethyl Prostaglandin A1 and Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral properties of two prostaglandin compounds: 16,16-dimethyl Prostaglandin A1 (dmPGA1) and Prostaglandin A2 (PGA2). The information presented is collated from experimental data to assist researchers in understanding their potential as antiviral agents.
Executive Summary
Quantitative Comparison of Antiviral Activity
The following tables summarize the available quantitative data on the antiviral efficacy of dmPGA1 and PGA2 against various viruses. It is important to note that the data are derived from separate studies, and direct comparison of potency should be made with caution due to variations in experimental conditions.
Table 1: Antiviral Activity of this compound (dmPGA1)
| Virus | Cell Line | 50% Inhibitory Concentration (IC50) |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero Cells | 3.8 - 5.6 µg/mL |
| Human Foreskin Fibroblasts | 4.6 - 7.3 µg/mL | |
| Herpes Simplex Virus Type 2 (HSV-2) | Vero Cells | 3.8 - 4.5 µg/mL |
| Human Foreskin Fibroblasts | 5.7 µg/mL | |
| Human Immunodeficiency Virus Type 1 (HIV-1) | Acutely Infected T-cells (VB line) | 2.5 µg/mL |
| Chronically Infected Macrophages | 5.2 µg/mL |
Table 2: Antiviral Activity of Prostaglandin A2 (PGA2) and its Analogs
| Compound | Virus | Cell Line/Model | Effective Concentration/Outcome |
| Prostaglandin A2 (PGA2) | Herpes Simplex Virus Type 1 (HSV-1) | Rabbit and Human Cornea Stromal Cells | Inhibition at 1 to 5 µM |
| 16,16-dimethyl PGA2 (Di-M-PGA2) | Influenza A (PR8) Virus | Balb/c Mice | Increased survival by an average of 40% |
| 16,16-dimethyl PGA2 | Sendai Virus | African Green Monkey Kidney Cells | >90% inhibition of proliferation at 4 µg/mL[1] |
| 16,16-dimethyl PGA2 (dmPGA2) | Herpes Simplex Virus (HSV) | Not specified | Caused up to a 60% increase in HSV replication |
Mechanistic Insights: Distinct Signaling Pathways
The antiviral mechanisms of dmPGA1 and PGA2 appear to diverge, targeting different cellular pathways to inhibit viral replication.
This compound: Induction of Heat Shock Protein 70 (HSP70)
The antiviral activity of prostaglandins of the A-series, including PGA1, is strongly associated with the induction of the cellular stress response, specifically the synthesis of Heat Shock Protein 70 (HSP70). This induction is believed to create an intracellular environment that is non-conducive to viral replication, potentially by interfering with viral protein synthesis and folding.
Prostaglandin A2: Induction of p53-Dependent Apoptosis
Prostaglandin A2 has been shown to induce apoptosis (programmed cell death) in a p53-dependent manner. By activating the tumor suppressor protein p53, PGA2 can trigger the apoptotic cascade in virus-infected cells, thereby eliminating the viral replication machinery and preventing the spread of the infection.
References
A Comparative Guide: 16,16-dimethyl Prostaglandin A1 vs. Prostaglandin E2 in Cellular Assays
For the research scientist and drug development professional, understanding the nuanced differences between bioactive lipids is paramount. This guide provides a comprehensive comparison of 16,16-dimethyl Prostaglandin A1 (dmPGA1) and Prostaglandin E2 (PGE2), focusing on their divergent effects and mechanisms in key cellular assays.
This document summarizes their performance in proliferation and apoptosis assays, details their distinct signaling pathways, and provides an overview of relevant experimental methodologies.
At a Glance: Key Differences
| Feature | This compound (dmPGA1) | Prostaglandin E2 (PGE2) |
| Primary Effect | Primarily anti-proliferative and antiviral. | Highly pleiotropic; can be pro-proliferative or pro-apoptotic depending on cell type and context. |
| Mechanism of Action | Induces G1 cell cycle arrest; interacts with the nuclear receptor Nurr1. | Binds to cell surface G-protein coupled receptors (EP1-EP4) to initiate diverse downstream signaling. |
| Signaling Pathways | Intracellular signaling through Nurr1 activation; modulation of cyclin-dependent kinases. | Primarily extracellular signaling via EP receptors, leading to changes in intracellular cAMP and calcium levels. |
| Key Cellular Outcomes | Inhibition of DNA synthesis, antiviral activity. | Inflammation, immune modulation, cell proliferation, apoptosis, smooth muscle contraction/relaxation. |
Performance in Cellular Assays: A Comparative Analysis
The following tables summarize the effects of dmPGA1 and PGE2 in key cellular assays. It is important to note that direct comparative studies are limited, and some data for dmPGA1 is inferred from its parent compound, Prostaglandin A1 (PGA1).
Cell Proliferation and Viability Assays
| Compound | Cell Line(s) | Assay Type | Observed Effect | Quantitative Data (IC50/EC50) | Citation(s) |
| 16,16-dimethyl PGA1 | Lewis Lung Carcinoma, B16 Melanoma | DNA Synthesis Inhibition | Inhibition of DNA synthesis. | Not specified. | [1] |
| HTLV-I-infected MT-2 cells (PGA1) | Cell Counting | Inhibition of proliferation, G1/S phase arrest. | Not specified. | [2] | |
| Murine (B16) and Human (RPMI 7932, SK Mel 28) Melanoma (PGA1) | Colony Formation, Cell Counting | Inhibition of growth and colony formation. | Not specified. | [3] | |
| Prostaglandin E2 | Endometrial Cancer Cells (Ishikawa, Hec-1B) | CCK-8 Assay | Promoted proliferation. | Not specified. | [4][5] |
| T and B cell-derived ALL (CCRF-CEM, Nalm-6) | MTT Assay | Growth inhibition. | Not specified. | [6] | |
| Pancreatic Cancer Cells (Panc-1) | Colony Formation, [3H]-thymidine incorporation | Decreased colony formation and DNA synthesis. | Not specified. | ||
| L5178Y Leukemia Lymphoblasts | Cell Counting, Colony Formation | Inhibition of growth and colony formation. | Inhibition at 1-8 µg/mL. | [7] |
Apoptosis Assays
| Compound | Cell Line(s) | Assay Type | Observed Effect | Quantitative Data (EC50) | Citation(s) |
| Prostaglandin A1 (as a proxy for dmPGA1) | HCT116 (PGA2) | Annexin V, Caspase-3 activation | Induction of p53-dependent apoptosis. | Not specified. | [8][9] |
| Prostaglandin E2 | IMR-90 Lung Fibroblasts | Annexin V, Caspase-3 activity, PARP cleavage | Dose-dependent increase in apoptosis. | ~50 nM | [10] |
| T and B cell-derived ALL (CCRF-CEM, Nalm-6) | Flow Cytometry, Western Blotting | Induction of apoptosis. | Not specified. | [6] | |
| Mouse Mast Cells | 7-AAD Staining | Augmentation of cytokine deprivation-induced apoptosis. | Not specified. | [1] | |
| Immature B lymphocytes (CH31) | Agarose Gel Electrophoresis, SEM | Induction of apoptosis. | Not specified. | [11] |
Signaling Pathways: A Tale of Two Mechanisms
The cellular effects of dmPGA1 and PGE2 are dictated by their distinct signaling pathways. PGE2 primarily acts through cell surface receptors, while PGA1 (and by extension, dmPGA1) has been shown to engage an intracellular nuclear receptor.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 exerts its diverse biological functions by binding to four subtypes of G-protein coupled receptors (GPCRs) on the cell surface: EP1, EP2, EP3, and EP4.[5][10] The activation of these receptors triggers different intracellular signaling cascades, leading to varied cellular responses.[5][10]
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]), activating protein kinase C (PKC).
-
EP2 & EP4: Coupled to Gs, they activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[5][10]
-
EP3: Coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP.
The balance of signals from these receptors determines the ultimate cellular outcome. For example, in some cells, the pro-proliferative effects of PGE2 are mediated through the EP4 receptor and subsequent activation of the Wnt/β-catenin pathway.[4] Conversely, PGE2-induced apoptosis in lung fibroblasts is mediated by EP2 and EP4 receptors.[10]
This compound (dmPGA1) Signaling Pathway
As a stable analog of PGA1, dmPGA1 is thought to share its key signaling mechanisms. A significant aspect of PGA1 signaling is its ability to act intracellularly, independent of cell surface receptors. Recent studies have identified the orphan nuclear receptor Nurr1 as a direct target of PGA1.[1][12] PGA1 covalently binds to Nurr1, activating its transcriptional function.[12]
Furthermore, the anti-proliferative effects of PGA analogs are linked to the induction of G1 cell cycle arrest. This is achieved through the modulation of key cell cycle proteins, including the induction of the cyclin-dependent kinase inhibitor p21 and the reduction of cyclin E.[10]
Experimental Protocols: An Overview
Detailed protocols for assessing cell viability, proliferation, and apoptosis are widely available. Below is a general workflow applicable to studying the effects of dmPGA1 and PGE2.
General Workflow for Cellular Assays
Key Experimental Considerations:
-
Cell Type: The choice of cell line is critical, as the effects of both prostaglandins are highly cell-type specific.
-
Concentration Range: A wide range of concentrations should be tested to determine dose-dependent effects and calculate IC50 or EC50 values.
-
Time Course: Experiments should be conducted over various time points to capture both early and late cellular responses.
-
Controls: Appropriate vehicle controls (e.g., DMSO or ethanol) are essential to ensure that the observed effects are due to the prostaglandin and not the solvent.
-
Assay Selection:
-
Proliferation/Viability: MTT, MTS, WST-1, and CCK-8 assays are colorimetric methods that measure metabolic activity, which generally correlates with cell number.[2][4] Direct cell counting or trypan blue exclusion can also be used.
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13][14] Caspase activity assays and analysis of DNA fragmentation (e.g., TUNEL assay) can provide further mechanistic insights.[10]
-
Conclusion
This compound and Prostaglandin E2, while both members of the prostaglandin family, exhibit distinct and often opposing effects in cellular assays. PGE2's actions are pleiotropic and mediated by a well-characterized family of cell surface receptors, leading to a wide array of cellular responses that can either promote or inhibit cell growth and survival. In contrast, dmPGA1, as a stable analog of PGA1, primarily demonstrates anti-proliferative effects, acting through an intracellular mechanism involving the nuclear receptor Nurr1 and induction of cell cycle arrest.
For researchers and drug development professionals, the choice between these two molecules will depend on the specific cellular process and therapeutic target under investigation. The divergent signaling pathways and cellular outcomes underscore the importance of understanding the specific biology of each prostaglandin to harness their therapeutic potential effectively.
References
- 1. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Initiation of cell proliferation in cultured mouse fibroblasts by prostaglandin F2alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 induces apoptosis in immature normal and malignant B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Review of 16,16-dimethyl Prostaglandin A1 Studies
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic analog of Prostaglandin A1 (PGA1). Its resistance to metabolic degradation has made it a subject of interest for its potential therapeutic effects, particularly in the realms of oncology and virology. This guide provides a comprehensive comparison of key findings from various studies on dmPGA1, presenting quantitative data, experimental methodologies, and an exploration of its known signaling pathways.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data from studies evaluating the inhibitory effects of this compound on viral replication and cancer cell proliferation.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | IC50 / ID50 (µg/mL) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero Cells | 3.8 - 5.6 | Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother. |
| Human Foreskin Fibroblasts | 4.6 - 7.3 | Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother. | |
| Herpes Simplex Virus Type 2 (HSV-2) | Vero Cells | 3.8 - 4.5 | Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother. |
| Human Foreskin Fibroblasts | 5.7 | Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother. | |
| Human Immunodeficiency Virus Type 1 (HIV-1) | Acutely Infected T-cells (VB line) | 2.5 | Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother. |
| Chronically Infected Macrophages | 5.2 | Hughes-Fulford, M., McGrath, M.S., Hanks, D., et al. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother. |
Table 2: Anti-proliferative Activity of this compound and Related Analogs
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 16,16-dimethyl PGA1 | Lewis Lung Carcinoma | Not Specified | Honn, K. V., et al. (1981). Prostaglandin analogs as inhibitors of tumor cell DNA synthesis. Proc Soc Exp Biol Med. |
| B16 Amelanotic Melanoma | Not Specified | Honn, K. V., et al. (1981). Prostaglandin analogs as inhibitors of tumor cell DNA synthesis. Proc Soc Exp Biol Med. | |
| Δ7-PGA1 | L1210 Culture Cells | 0.3 | Fukushima, M., et al. (1986). Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo. Cancer Res. |
| 12-epi-Δ7-PGA1 | L1210 Culture Cells | 0.3 | Fukushima, M., et al. (1986). Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo. Cancer Res. |
| Δ12,14-PGJ2 | L1210 Culture Cells | 0.3 | Fukushima, M., et al. (1986). Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo. Cancer Res. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for replication and further investigation. Below are the protocols as described in the referenced literature.
Antiviral Assays (Hughes-Fulford et al., 1992)
-
Cells and Viruses: Vero (African green monkey kidney) cells and human foreskin fibroblasts were used for Herpes Simplex Virus (HSV) assays. The VB T-cell line and primary human macrophages were used for Human Immunodeficiency Virus (HIV) assays. Laboratory strains and clinical isolates of HSV-1 and HSV-2 were utilized. HIV-1 isolates were obtained from patient samples.
-
Drug Preparation: this compound was dissolved in ethanol to create a stock solution and then diluted in culture medium to the desired concentrations.
-
HSV Plaque Reduction Assay: Confluent cell monolayers were infected with HSV. After a 1-hour adsorption period, the virus was removed, and the cells were overlaid with medium containing various concentrations of dmPGA1. Plaques were counted after 2-3 days of incubation. The 50% inhibitory concentration (IC50) was determined as the concentration of the drug that reduced the number of plaques by 50% compared to the untreated control.
-
HIV-1 p24 Antigen Assay:
-
Acutely Infected T-cells: VB cells were infected with HIV-1 and cultured in the presence of different concentrations of dmPGA1. Supernatants were collected at various time points and the amount of HIV-1 p24 core antigen was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Chronically Infected Macrophages: Primary human macrophages were infected with HIV-1 for 7 days to establish chronic infection. The cells were then treated with dmPGA1, and the supernatant was assayed for p24 antigen levels over time. The 50% inhibitory dose (ID50) was defined as the drug concentration that reduced p24 production by 50%.
-
-
Cytotoxicity Assay: To assess whether the antiviral effects were due to toxicity, cell viability was measured using a standard trypan blue exclusion assay or by monitoring cellular DNA synthesis via [3H]thymidine incorporation in the presence of various concentrations of dmPGA1.
Tumor Cell DNA Synthesis Inhibition Assay (Honn et al., 1981)
-
Tumor Cell Preparation: Lewis lung carcinoma and B16 amelanotic melanoma cells were dispersed into single-cell suspensions using collagenase.
-
DNA Synthesis Measurement: The dispersed tumor cells were incubated with various 16,16-dimethyl prostaglandin analogs (PGA1, PGA2, PGE1, and PGE2) for timed intervals. The rate of DNA synthesis was determined by measuring the incorporation of radiolabeled thymidine ([3H]thymidine) into the cellular DNA.
-
Cytotoxicity Evaluation: The viability of the tumor cells after exposure to the prostaglandin analogs was assessed to ensure that the inhibition of DNA synthesis was not a result of cell death.
Signaling Pathways
The biological activities of this compound and its analogs are mediated through their interaction with various intracellular signaling pathways.
Inhibition of NF-κB Signaling Pathway
Studies on the closely related Prostaglandin A1 (PGA1) have elucidated a key mechanism of action involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell survival, and viral gene expression. PGA1 has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB-α.[1] This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of NF-κB target genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Potential Involvement in MAPK and JAK-STAT Signaling Pathways
While direct evidence for the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways is still emerging, studies on other prostaglandins suggest a potential for interaction.
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some prostaglandins have been shown to modulate MAPK activity, which could contribute to their anti-cancer effects. Further research is needed to elucidate the specific role of dmPGA1 in this pathway.
The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, playing a key role in the immune response. Given the immunomodulatory effects of some prostaglandins, it is plausible that dmPGA1 could also influence JAK-STAT signaling, potentially impacting its antiviral and anti-inflammatory properties.
Conclusion
This compound demonstrates significant potential as an antiviral and anti-proliferative agent. Its inhibitory effects on a range of viruses and cancer cell lines are well-documented, with a key mechanism of action identified in the inhibition of the NF-κB signaling pathway. Further research is warranted to fully understand its interactions with other critical cellular signaling pathways, such as the MAPK and JAK-STAT pathways, which could unveil additional therapeutic applications and refine its clinical utility. The detailed experimental protocols provided in this guide offer a foundation for future studies aimed at expanding our knowledge of this promising compound.
References
Navigating the Complex Role of 16,16-dimethyl Prostaglandin E2 in Viral Infections: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between host factors and viral pathogens is paramount. 16,16-dimethyl Prostaglandin E2 (dmPGE2), a stable analog of the endogenous immunomodulator Prostaglandin E2 (PGE2), presents a compelling case study in this complexity. Rather than acting as a conventional antiviral agent, dmPGE2's effects are highly context-dependent, varying significantly across different viral species and host cell types. This guide provides a meta-analysis of the available data on dmPGE2's influence on viral infections, offering a comparative overview of its multifaceted activities.
The body of research on dmPGE2 and its parent compound, PGE2, reveals a complex immunomodulatory role during viral pathogenesis. The effects of these molecules are not straightforwardly pro- or anti-viral but are instead dictated by the specific virus-host interaction. Evidence suggests that in some instances, dmPGE2 can enhance viral replication, while in others, it may exert protective or neutral effects. This highlights the critical need for a detailed understanding of its mechanisms of action for any potential therapeutic application.
Comparative Efficacy of 16,16-dimethyl Prostaglandin E2 Across Viral Models
The following table summarizes the observed effects of dmPGE2 and PGE2 on various viruses, showcasing the diversity of its impact. It is important to note that direct antiviral activity, as measured by metrics like EC50 or IC50, is often not the primary outcome assessed in these studies. Instead, the focus is frequently on the modulation of the host response and its subsequent effect on viral replication or pathogenesis.
| Virus Family | Virus | Compound | Cell Type/Model | Observed Effect | Quantitative Data |
| Herpesviridae | Herpes Simplex Virus (HSV-1, HSV-2) | dmPGE2 | Vero cells, human foreskin fibroblasts | Pro-viral | Up to 60% increase in HSV replication compared to untreated controls[1] |
| Coronaviridae | Murine Hepatitis Virus (MHV-3) | dmPGE2 | BALB/cJ mice, primary hepatocytes | Cytoprotective (host-directed) | Cytoprotective effect observed at concentrations of 10⁻⁴ to 10⁻⁸ M[2] |
| Neutral on viral replication | No detectable alteration of in vivo viral replication[2][3] | ||||
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | PGE2 | T-cell line (Jurkat derivative) | Pro-viral (LTR activation) | Markedly enhanced HIV-1 LTR-mediated gene activity[4] |
| PGE2 | Human peripheral blood lymphocytes | Anti-viral (late-stage inhibition) | 35-40% decrease in p24 antigen levels[5] | ||
| Orthomyxoviridae | Influenza A Virus (IAV) | PGE2 | Macrophages | Pro-viral (host response modulation) | Inhibition of PGE2 synthesis reduces viral yields[6] |
| Herpesviridae | Human Cytomegalovirus (HCMV) | PGE2 | Human foreskin fibroblasts | Pro-viral (required for efficient replication) | Inhibition of PGE2 synthesis reduces viral yields by >100-fold; replication is restored by exogenous PGE2[7][8] |
| Reoviridae | Rotavirus | PGE2 | Not specified | Pro-viral (enhances entry) | Enhances viral attachment and internalization |
Key Experimental Methodologies
To provide a comprehensive understanding of the data presented, the following are detailed experimental protocols from key studies cited in this guide.
Herpes Simplex Virus (HSV) Replication Assay
The pro-viral effects of dmPGE2 on HSV were determined using a viral yield reduction assay. Vero cells or human foreskin fibroblasts were seeded in multi-well plates and allowed to adhere overnight. The following day, cell monolayers were infected with various strains of HSV-1 or HSV-2 at a specified multiplicity of infection (MOI). Following viral adsorption, the inoculum was removed, and the cells were washed and overlaid with a medium containing different concentrations of dmPGE2 or a vehicle control. After a defined incubation period (e.g., 24-48 hours), the cell lysates and supernatants were harvested. The viral titers were then quantified by plaque assay on fresh Vero cell monolayers. The percentage increase in viral replication was calculated by comparing the titers from dmPGE2-treated wells to the vehicle-treated control wells[1].
Murine Hepatitis Virus (MHV-3) In Vitro Cytoprotection Assay
The cytoprotective effect of dmPGE2 against MHV-3 infection was assessed using primary murine hepatocytes. Hepatocytes were isolated from susceptible BALB/cJ mice and cultured as monolayers. The cells were then infected with MHV-3 at various MOIs (0.1, 1.0, and 10.0). Concurrently, the infected monolayers were treated with a range of concentrations of dmPGE2 (10⁻⁴ to 10⁻⁸ M) or a control vehicle. The cytoprotective effect was evaluated by observing the morphology of the cell monolayers and assessing cell viability at different time points post-infection. The in vivo experiments involved infecting BALB/cJ mice with MHV-3 and subsequently treating them with dmPGE2. The outcomes were measured by histological examination of liver tissue and biochemical analysis of serum markers for liver damage[2].
Human Immunodeficiency Virus (HIV-1) p24 Antigen Assay
The effect of PGE2 on HIV-1 replication was quantified by measuring the concentration of the viral p24 capsid protein in the culture supernatant. Human peripheral blood lymphocytes (PBLs) were isolated and stimulated with phytohemagglutinin (PHA). The activated PBLs were then infected with HIV-1. After infection, the cells were cultured in the presence of various concentrations of PGE2 or a control. Supernatants were collected at different time points post-infection, and the amount of p24 antigen was determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The percentage reduction in p24 levels was calculated by comparing the PGE2-treated cultures to the untreated controls[5][9].
Signaling Pathways of Prostaglandin E2 in Viral Infections
The diverse effects of PGE2 and its analog dmPGE2 are mediated through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers distinct downstream signaling cascades that can influence the cellular environment and, consequently, the outcome of a viral infection. The following diagram illustrates the major signaling pathways initiated by PGE2 binding to its receptors.
PGE2 Signaling Pathways
Conclusion
The available data on 16,16-dimethyl Prostaglandin E2 and its parent compound PGE2 do not support its classification as a broad-spectrum antiviral agent. Instead, its primary role in the context of viral infections is that of a potent immunomodulator with outcomes that are highly dependent on the specific virus and cellular context. For some viruses, such as HSV, it appears to be pro-viral, while for others, its effects are more nuanced, ranging from host cell protection in MHV-3 infection to a complex, dual role in HIV replication. For drug development professionals, this underscores the importance of considering host-directed therapies with caution, as the modulation of a central signaling pathway like that of PGE2 can have disparate and sometimes counterintuitive effects on the course of a viral disease. Future research should focus on elucidating the precise molecular mechanisms that determine whether dmPGE2's immunomodulatory properties will ultimately benefit the host or the pathogen in a given infectious disease model.
References
- 1. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16, 16 Dimethyl prostaglandin E2 prevents the development of fulminant hepatitis and blocks the induction of monocyte/macrophage procoagulant activity after murine hepatitis virus strain 3 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16, 16 Dimethyl prostaglandin E2 prevents the development of fulminant hepatitis and blocks the induction of monocyte/macrophage procoagulant activity after murine hepatitis virus strain 3 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 Up-regulates HIV-1 long terminal repeat-driven gene activity in T cells via NF-kappaB-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 Reduces the Release and Infectivity of New Cell-Free Virions and Cell-To-Cell HIV-1 Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prostaglandin E2 As a Modulator of Viral Infections [frontiersin.org]
- 7. Inhibition of cyclooxygenase 2 blocks human cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Prostaglandin E2 reduces the release and infectivity of new cell-free virions and cell-to-cell HIV-1 transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 16,16-dimethyl Prostaglandin A1 and Other Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of 16,16-dimethyl Prostaglandin A1 (dmPGA1) with other established antiviral compounds, supported by experimental data. We delve into the quantitative measures of efficacy, detail the experimental protocols used for these assessments, and visualize the underlying molecular mechanisms.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of dmPGA1 has been evaluated against both DNA and RNA viruses, primarily Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1). The following tables summarize the 50% inhibitory concentrations (IC50) of dmPGA1 and compare them with standard antiviral agents, Acyclovir and Zidovudine.
Table 1: Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | HSV-1 (various strains) | Vero | 3.8 - 5.6 | ~10.2 - 15.1 | [1] |
| HSV-1 (various strains) | Human Foreskin Fibroblast | 4.6 - 7.3 | ~12.4 - 19.7 | [1] | |
| HSV-2 (two strains) | Vero | 3.8 - 4.5 | ~10.2 - 12.1 | [1] | |
| HSV-2 | Human Foreskin Fibroblast | 5.7 | ~15.4 | [1] | |
| Acyclovir | HSV-1 | Vero | 1.14 (mean) | 5.06 | [2][3] |
| HSV-1 | Human Primary Keratinocytes | 67.7 (mean) | ~300 | [2][3] | |
| HSV-1 | Human Primary Fibroblasts | 0.40 (mean) | 1.78 | [2][3] | |
| HSV-1 (77 isolates) | - | 0.07 - 0.97 | ~0.31 - 4.3 | [4] | |
| HSV-2 (53 isolates) | - | 0.13 - 1.22 | ~0.58 - 5.4 | [4] |
Note: The molecular weight of dmPGA1 is approximately 370.5 g/mol and Acyclovir is 225.2 g/mol . Conversions to µM are approximate.
Table 2: Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1)
| Compound | Cell Line | Measurement | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Acutely infected T cells (VB line) | p24 antigen decrease | 2.5 | ~6.7 | [1] |
| Chronically infected macrophages | p24 antigen decrease | 5.2 | ~14.0 | [1] | |
| Zidovudine (AZT) | HIV-1 clinical isolates | - | - | 0.003 - >2.0 | [5] |
| HIV-1 isolates from patients | - | - | 0.01 - 4.87 | [6] |
Note: The molecular weight of Zidovudine is 267.24 g/mol . A direct comparison of IC50 values between dmPGA1 and Zidovudine is challenging due to different assay methodologies and reporting units in the available literature.
Interestingly, closely related prostaglandins, dmPGE2 and dmPGA2, did not exhibit the same antiviral effect against HSV. In fact, they were found to increase HSV replication by up to 60% compared to untreated virus-infected cells[1]. This highlights the specific structure-activity relationship of dmPGA1 in mediating its antiviral properties.
Experimental Protocols
The data presented above were primarily generated using the following established virological assays:
Plaque Reduction Assay (for HSV)
This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
p24 Antigen Assay (for HIV-1)
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of the HIV-1 core protein p24 in cell culture supernatants, which is a marker of viral replication.
-
Cell Culture and Infection: Acutely infected T cells (VB line) or chronically infected macrophages are cultured in the presence of varying concentrations of the test compound (e.g., dmPGA1, Zidovudine).
-
Sample Collection: At specific time points post-infection, the cell culture supernatant is collected.
-
ELISA Procedure:
-
The supernatant is added to microtiter plates coated with anti-p24 antibodies.
-
A second, enzyme-linked anti-p24 antibody is added, which binds to the captured p24 antigen.
-
A substrate is added that reacts with the enzyme to produce a color change.
-
-
Quantification: The intensity of the color is measured using a spectrophotometer, which is proportional to the amount of p24 antigen present.
-
IC50 Calculation: The IC50 is determined as the concentration of the compound that reduces the p24 antigen level by 50% compared to untreated controls.
Mechanism of Action: A Host-Centric Approach
Unlike many conventional antiviral drugs that directly target viral enzymes, dmPGA1 and related prostaglandins appear to exert their antiviral effects primarily by modulating host cell pathways. The central mechanism involves the induction of heat shock proteins (HSPs), particularly HSP70.[7][8]
Signaling Pathway of Prostaglandin A1 (PGA1) Antiviral Activity
The antiviral action of cyclopentenone prostaglandins like PGA1 is multifaceted. In HIV-1 infection, PGA1 has been shown to inhibit viral replication at multiple levels.[9] It can block HIV-1 mRNA transcription and also inhibit viral protein synthesis.[9] One of the key mechanisms is the induction of HSP70, which can interfere with the function of the HIV-1 Vif protein. Vif is responsible for degrading the host's natural antiviral protein, APOBEC3G. By inducing HSP70, PGA1 prevents this degradation, allowing APOBEC3G to be incorporated into new virions and inhibit viral replication.[10] Furthermore, PGA1 can inhibit the activation of NF-κB, a transcription factor crucial for HIV-1 gene expression.[11] For Sendai virus, PGA1 has been shown to selectively inhibit the glycosylation of viral proteins, which is essential for their proper function and maturation.[3][12] In the case of HSV, some prostaglandins have been found to inhibit the primary transcription of the virus.[13]
Conclusion
This compound demonstrates broad-spectrum antiviral activity against both DNA and RNA viruses. Its host-centric mechanism of action, primarily through the induction of heat shock proteins, presents a novel approach to antiviral therapy that could be less susceptible to the development of viral resistance compared to drugs that target specific viral enzymes. While direct comparative studies are limited, the available data suggests that dmPGA1 is a potent inhibitor of HSV and HIV-1 replication. Further research is warranted to fully elucidate its therapeutic potential and to directly compare its efficacy and safety profile with current standard-of-care antiviral agents in a clinical setting.
References
- 1. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin A1 inhibits the replication of bovine viral diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of the heat-shock response by antiviral prostaglandins in human cells infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of heat-shock protein 70 by prostaglandin A₁ inhibits HIV-1 Vif-mediated degradation of APOBEC3G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Inhibition of virus protein glycosylation as the mechanism of the antiviral action of prostaglandin A in Sendai virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of inhibition of herpes simplex virus replication by delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
